Technical Documentation Center

4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid
  • CAS: 61440-51-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic Acid via Advanced NMR Spectroscopy

Executive Summary The structural verification of complex organic molecules requires a highly systematic approach to Nuclear Magnetic Resonance (NMR) spectroscopy. 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is a bifunc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of complex organic molecules requires a highly systematic approach to Nuclear Magnetic Resonance (NMR) spectroscopy. 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is a bifunctional molecule featuring a lipophilic thiophene tail and a polar para-aminobenzoic acid (PABA) core, bridged by an ethylene linker. This technical guide provides an authoritative, step-by-step framework for the complete structural elucidation of this compound. By deconstructing the molecule into isolated spin systems and utilizing 1D and 2D NMR techniques, researchers can establish a self-validating web of spectral evidence.

Molecular Anatomy & Spin System Deconstruction

To logically assign the NMR spectra, we must first deconstruct the molecule into three distinct, non-overlapping spin systems. This compartmentalization prevents assignment errors and dictates the choice of 2D NMR experiments required to bridge these isolated fragments.

  • System A: The para-Aminobenzoic Acid (PABA) Core. This fragment presents a classic AA′BB′ spin system in the 1 H NMR spectrum due to the 1,4-disubstituted benzene ring. It also contains a highly deshielded carboxylic acid proton and a secondary amine proton[1].

  • System B: The Ethylene Linker. An aliphatic −CH2​−CH2​− chain connecting the amine to the thiophene ring. Because the two ends of the chain are in vastly different electronic environments (one bound to nitrogen, the other to an aromatic ring), these protons will appear as two distinct, coupled multiplets (typically a quartet and a triplet).

  • System C: The Thiophene Ring. A 2-substituted thiophene ring containing three contiguous aromatic protons (positions 3, 4, and 5), which exhibit characteristic coupling constants ( 3J3,4​ , 3J4,5​ , and 4J3,5​ )[2].

Workflow N1 Sample Preparation (DMSO-d6 Selection) N2 1D NMR Acquisition (1H & 13C) N1->N2 Lock, Shim & Tune N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 Identify Overlaps N4 Spin System Deconstruction N3->N4 Map Connectivity N5 Final Structural Validation N4->N5 Confirm Isomer

Fig 1: Logical workflow for NMR-based structural elucidation.

Sample Preparation & Experimental Setup

The choice of solvent and the instrument calibration are the foundational pillars of a self-validating NMR experiment.

Causality in Solvent Selection

For 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid, DMSO- d6​ is the mandatory solvent[3].

  • Solubility: The molecule contains a highly polar carboxylic acid capable of strong intermolecular hydrogen bonding, making it poorly soluble in non-polar solvents like CDCl 3​ . DMSO disrupts these hydrogen bonds, ensuring a homogenous, high-concentration sample.

  • Proton Exchange Dynamics: Unlike protic solvents (e.g., Methanol- d4​ ) which would rapidly exchange with the −COOH and −NH− protons (rendering them invisible), DMSO- d6​ slows down the chemical exchange rate. This allows the direct observation of the carboxylic acid proton (~12.0 ppm) and the secondary amine proton (~6.4 ppm)[1].

Step-by-Step Acquisition Protocol

To ensure absolute trustworthiness in the data, the spectrometer (e.g., 600 MHz equipped with a cryoprobe) must be rigorously calibrated for the specific sample:

  • Temperature Equilibration: Insert the sample and allow it to equilibrate at 298 K for exactly 5 minutes to prevent convection currents that distort line shapes.

  • Tuning and Matching (ATM): Perform Automated Tuning and Matching for both 1 H and 13 C channels. This maximizes power transfer to the probe, optimizing the Signal-to-Noise Ratio (SNR).

  • Locking and Shimming: Lock onto the deuterium signal of DMSO- d6​ . Execute gradient shimming (Z1-Z5) until the residual DMSO pentet (2.50 ppm) exhibits a line width at half height ( w1/2​ ) of < 0.8 Hz.

  • Pulse Calibration ( P1​ ): Determine the exact 90° pulse width for the sample to ensure accurate integration in 1D 1 H NMR and optimal magnetization transfer in 2D sequences.

1D NMR Analysis: 1 H and 13 C Assignments

With the sample optimized, we acquire the 1D spectra. The chemical shifts are referenced to the residual DMSO- d6​ peak (2.50 ppm for 1 H, 39.52 ppm for 13 C).

H NMR Spectral Breakdown
  • The PABA Core: The carboxylic acid proton appears as a broad singlet far downfield at ~12.20 ppm [1]. The aromatic protons of the 1,4-disubstituted ring form an AA′BB′ system. The protons ortho to the electron-withdrawing −COOH group are deshielded, appearing as a doublet at ~7.65 ppm ( J≈8.8 Hz). The protons ortho to the electron-donating amine group are shielded, appearing as a doublet at ~6.55 ppm ( J≈8.8 Hz)[1],[3].

  • The Thiophene Ring: The three protons of the 2-substituted thiophene ring typically appear between 6.80 and 7.40 ppm. H-5 (adjacent to the sulfur) is the most deshielded at ~7.30 ppm (dd). H-4 and H-3 appear around ~6.95 ppm and ~6.85 ppm , respectively[2].

  • The Linker & Amine: The secondary amine proton ( −NH− ) appears as a broad triplet at ~6.40 ppm due to coupling with the adjacent methylene group. The ethylene linker shows two distinct multiplets: the −CH2​− attached to the nitrogen appears at ~3.35 ppm (quartet, collapsing to a triplet if the NH is decoupled), and the −CH2​− attached to the thiophene ring appears at ~3.05 ppm (triplet)[2].

Quantitative Data Summary
FragmentNucleusChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
PABA Core 1 H12.20br s1H-
1 H7.65d2H8.8
1 H6.55d2H8.8
13 C167.5C=O--
13 C152.0, 118.0C-N, C-COOH--
Thiophene 1 H7.30dd1H5.1, 1.2
1 H6.95dd1H5.1, 3.4
1 H6.85dd1H3.4, 1.2
13 C142.0C-subst--
Linker 1 H6.40t (NH)1H5.5
1 H3.35q (N-CH 2​ )2H6.5
1 H3.05t (Th-CH 2​ )2H6.5
13 C43.5, 29.0CH 2​ carbons--

2D NMR Analysis: Connectivity and Causality

While 1D NMR identifies the fragments, 2D NMR proves they are connected in the correct sequence. This is the core of a self-validating structural proof.

COSY (Correlation Spectroscopy)

COSY maps 3JH−H​ homonuclear couplings. In our molecule, COSY will confirm three isolated networks:

  • The AA′BB′ coupling between the doublets at 7.65 ppm and 6.55 ppm.

  • The contiguous spin system of the thiophene ring (7.30 6.95 6.85 ppm).

  • The crucial aliphatic chain connectivity: the NH proton (6.40 ppm) couples to the N−CH2​ (3.35 ppm), which in turn couples to the Thiophene −CH2​ (3.05 ppm).

HSQC (Heteronuclear Single Quantum Coherence)

HSQC maps 1JC−H​ couplings, allowing us to assign every protonated carbon in the 13 C spectrum based on our 1 H assignments. For instance, it will unambiguously link the proton signal at 3.35 ppm to the carbon signal at 43.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the ultimate tool for bridging isolated spin systems by revealing 2JC−H​ and 3JC−H​ correlations across heteroatoms and quaternary carbons.

  • Bridging the Linker to the PABA Core: The N−CH2​ protons (3.35 ppm) will show a strong 3J correlation to the quaternary aromatic carbon of the PABA ring (C-N, ~152.0 ppm).

  • Bridging the Linker to the Thiophene: The Thiophene −CH2​ protons (3.05 ppm) will show 2J and 3J correlations to the substituted thiophene carbon (C-2, ~142.0 ppm) and the adjacent unsubstituted carbon (C-3, ~125.0 ppm).

HMBC_Map T Thiophene Ring (C2, C3) E Ethyl Linker (-CH2-CH2-) E->T 3J (CH2 to C2/C3) P PABA Core (C-N, C-COOH) E->P 3J (N-CH2 to C-N) C Carboxylic Acid (C=O) P->C 3J (Ar-H to C=O)

Fig 2: Key HMBC correlations bridging the isolated spin systems.

By systematically applying this workflow, the structure of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is not merely inferred, but rigorously proven through a self-consistent matrix of spectroscopic data.

References

  • ChemicalBook. "4-Aminobenzoic acid(150-13-0) 1H NMR spectrum". ChemicalBook.
  • BenchChem. "A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers". BenchChem.
  • The Journal of Physical Chemistry B. "Fingerprints for Structural Defects in Poly(thienylene vinylene) (PTV): A Joint Theoretical–Experimental NMR Study on Model Molecules". ACS Publications.

Sources

Exploratory

Pharmacokinetic Profiling of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid in Early Drug Discovery

An In-Depth Technical Guide Preamble: The Imperative of Early Pharmacokinetic Assessment In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding tenet. A significant percentage o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Preamble: The Imperative of Early Pharmacokinetic Assessment

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding tenet. A significant percentage of promising drug candidates fail during later stages of development due to unfavorable pharmacokinetic properties, leading to wasted resources and time.[1] Therefore, a robust and early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a screening step but a foundational pillar of a successful drug development program.[2][3] This guide provides a comprehensive technical overview of the essential in vitro and in vivo assays required to build a pharmacokinetic profile for a novel small molecule, exemplified by the hypothetical candidate, 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid. The objective is to empower researchers and drug development professionals to make data-driven decisions, optimize lead compounds, and select candidates with the highest probability of clinical success.[4][5]

The ADME Paradigm: A Framework for Understanding Drug Disposition

Pharmacokinetics is the study of how an organism affects a drug.[3] It is governed by four interconnected processes that determine the onset, intensity, and duration of a drug's effect.[2]

  • Absorption: The process by which a drug enters the systemic circulation from the site of administration.[2] For orally administered drugs, this involves traversing the intestinal epithelium.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs within the body.[2]

  • Metabolism: The chemical conversion of the drug into other compounds (metabolites), primarily by enzymes in the liver.[2] This process often inactivates the drug and facilitates its elimination.

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.[2][6]

Understanding these four components is critical for predicting a drug's behavior in living systems before advancing to more complex and costly in vivo studies.[7]

Foundational In Vitro ADME Profiling

In vitro ADME assays are rapid, cost-effective tools used to screen and rank compounds at the early discovery stage.[2][8] They provide crucial data on specific liabilities that can guide chemical structure optimization.[2][9]

2.1 Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[10] Low stability can lead to rapid clearance from the body, resulting in insufficient therapeutic exposure. These assays are typically performed using liver-derived systems where the majority of drug metabolism occurs.[11]

This assay assesses Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.[12] Liver microsomes are subcellular fractions containing these enzymes.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Pooled liver microsomes (e.g., human, rat) are thawed and diluted in a phosphate buffer (pH 7.4).[13] The test compound, 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid, is prepared as a stock solution in DMSO.

  • Incubation Setup: The compound is added to the microsomal suspension to a final concentration of 1 µM. Control incubations are prepared without the necessary cofactor to assess non-enzymatic degradation.[14]

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (1 mM final concentration) and incubating the mixture at 37°C with gentle shaking.[12][13]

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[12]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is transferred for analysis.

  • Quantification: The concentration of the parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

  • Data Analysis: The percentage of compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[10]

Intact hepatocytes contain both Phase I and Phase II metabolic enzymes and represent a more complete in vitro model system.[11] This assay provides a more comprehensive picture of a drug's metabolic fate.

Protocol: Hepatocyte Stability Assay

  • Cell Preparation: Cryopreserved hepatocytes (e.g., human, rat) are thawed, and cell viability is confirmed. The cells are suspended in an appropriate incubation medium (e.g., Williams' Medium E) to a density of approximately 1 x 10^6 viable cells/mL.[11][14]

  • Incubation: The test compound (1 µM final concentration) is added to the hepatocyte suspension in a multi-well plate.[10] The plate is incubated at 37°C in a humidified atmosphere with shaking.

  • Sampling and Analysis: Sampling, quenching, and LC-MS/MS analysis are performed as described in the microsomal stability protocol (Section 2.1.1) over a longer time course (e.g., up to 120 or 240 minutes).[11]

  • Calculation: The in vitro half-life and intrinsic clearance are calculated similarly, providing a more physiologically relevant estimate of the compound's metabolic breakdown.[10]

2.2 Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[16] Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute to tissues and be cleared.[17] Therefore, determining the fraction of a drug bound to plasma proteins is essential for interpreting pharmacokinetic and pharmacodynamic data.

Protocol: Equilibrium Dialysis for PPB

Equilibrium dialysis is considered the gold standard method for assessing plasma protein binding.[16][18]

  • Device Preparation: A multi-well equilibrium dialysis plate is used, which contains pairs of chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 10,000 Da).[16][17]

  • Sample Loading: The test compound is spiked into plasma (e.g., human, rat) at a final concentration of 1-5 µM.[16] 200-300 µL of this plasma is added to one side of the membrane (the plasma chamber).

  • Buffer Loading: An equal volume of protein-free buffer (e.g., PBS, pH 7.4) is added to the other side of the membrane (the buffer chamber).[17]

  • Equilibration: The plate is sealed and incubated at 37°C for 4 to 6 hours with shaking.[17][19] During this time, the free (unbound) compound diffuses across the membrane until its concentration is at equilibrium in both chambers.

  • Sampling: After incubation, equal volume aliquots are carefully removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To ensure accurate comparison during analysis, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. Both sets of samples are then subjected to protein precipitation and analyzed by LC-MS/MS to determine the compound concentration.[17]

  • Calculation: The percentage of the compound bound to plasma proteins is calculated using the concentrations measured in the two chambers.

2.3 Intestinal Permeability Assessment

For orally administered drugs, the ability to pass through the intestinal wall is a prerequisite for absorption.[20] The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.[21][22]

Protocol: Caco-2 Bidirectional Permeability Assay

This assay measures a compound's transport across a monolayer of Caco-2 cells in both the absorptive (apical-to-basolateral, A-to-B) and secretive (basolateral-to-apical, B-to-A) directions.[22]

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to form a differentiated, polarized monolayer with functional tight junctions.[]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold are used.[24]

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For A-to-B transport , the test compound (e.g., 10 µM) is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time (e.g., 2 hours).[22][]

    • For B-to-A transport , the experiment is run in parallel, with the compound added to the basolateral chamber and its appearance in the apical chamber is measured.[22]

  • Sample Analysis: Samples are taken from the receiver chamber at the end of the incubation period and analyzed by LC-MS/MS.

  • Calculations:

    • Apparent Permeability Coefficient (Papp): This value is calculated for both directions and represents the rate of drug transport across the cell monolayer.[]

    • Efflux Ratio (ER): Calculated as Papp(B-A) / Papp(A-B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters (like P-glycoprotein), which can limit oral absorption.[22]

Caco2_Workflow cluster_A_to_B Apical to Basolateral (A→B) Transport cluster_B_to_A Basolateral to Apical (B→A) Transport cluster_analysis Analysis A_apical Add Compound to Apical Chamber A_basolateral Sample from Basolateral Chamber A_apical->A_basolateral Incubate @ 37°C quant LC-MS/MS Quantification A_basolateral->quant B_basolateral Add Compound to Basolateral Chamber B_apical Sample from Apical Chamber B_basolateral->B_apical Incubate @ 37°C B_apical->quant calc Calculate Papp and Efflux Ratio quant->calc start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer start->culture teer Verify Monolayer Integrity (TEER Measurement) culture->teer teer->A_apical Pass teer->B_basolateral Pass PK_Analysis_Flow cluster_input Inputs cluster_output Key PK Parameters conc_time Plasma Concentration vs. Time Data analysis Non-Compartmental Analysis (NCA) conc_time->analysis dose_info Dose & Route (IV, PO) dose_info->analysis AUC AUC (Exposure) CL CL (Clearance) Vd Vd (Volume of Distribution) T_half (Half-life) F F% (Oral Bioavailability) analysis->AUC analysis->CL analysis->Vd analysis->T_half analysis->F

Conceptual flow of pharmacokinetic data analysis.

Key Pharmacokinetic Parameters:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating the drug. [3]* Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd suggests extensive distribution into tissues. [3]* Half-Life (t½): The time required for the drug concentration in the plasma to decrease by half. [3]* Area Under the Curve (AUC): The integral of the concentration-time curve, representing the total drug exposure over time. [3]* Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation. It is calculated by comparing the AUC from the oral dose to the AUC from the intravenous dose.

Case Study: Profiling 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

The following tables present a plausible pharmacokinetic profile for our hypothetical compound, based on the assays described.

Table 1: Summary of In Vitro ADME Properties

ParameterAssaySpeciesResultInterpretation
Intrinsic Clearance (CLint) Liver MicrosomesHuman15 µL/min/mgLow to moderate clearance predicted.
Rat45 µL/min/mgHigher clearance predicted in rats vs. humans.
Plasma Protein Binding Equilibrium DialysisHuman98.5%Highly bound to plasma proteins.
Rat97.2%Highly bound; slightly less than in humans.
Permeability (Papp A→B) Caco-2N/A18 x 10⁻⁶ cm/sHigh permeability; good absorption potential. [21]
Efflux Ratio (ER) Caco-2N/A1.2Not a significant substrate of efflux pumps.

Table 2: Summary of Rat In Vivo Pharmacokinetic Parameters

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)Units
CL 15-mL/min/kg
Vdss 2.5-L/kg
3.13.5hours
AUC(0-inf) 11114167ng*h/mL
Cmax -1250ng/mL
Tmax -1.0hours
F% -37.5%

Integrated Analysis:

The in vitro data suggested that 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid has promising drug-like properties. Its high permeability and low efflux ratio in the Caco-2 assay predicted good potential for oral absorption. [4]The low-to-moderate intrinsic clearance in human liver microsomes suggested it would not be cleared too rapidly from the body. The in vivo rat study confirmed these predictions, demonstrating a reasonable oral bioavailability of 37.5%. The clearance in rats was consistent with the higher metabolic rate observed in rat microsomes compared to human microsomes. The high plasma protein binding means that while total drug exposure (AUC) is significant, the concentration of the free, active drug will be much lower, a critical consideration for dose prediction.

Conclusion: An Integrated Approach to De-risking Drug Candidates

The pharmacokinetic profiling of a novel compound like 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is a multi-faceted process that builds from simple, high-throughput in vitro assays to more complex in vivo studies. [31]This systematic approach provides a holistic understanding of a compound's ADME properties, enabling early identification of potential liabilities and guiding the medicinal chemistry efforts to optimize them. [4][31]By integrating data from metabolic stability, protein binding, permeability, and in vivo rodent studies, drug discovery teams can build a robust, data-driven case for advancing only those candidates with the most favorable pharmacokinetic profiles, ultimately increasing the efficiency and success rate of the entire drug development pipeline. [2][32]

References
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

  • Small Molecule Bioanalysis. (n.d.). BioAgilytix. Retrieved from [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita. Retrieved from [Link]

  • Small and Large Molecule LC-MS. (n.d.). IQVIA. Retrieved from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In Vitro ADME Studies. (n.d.). PharmaLegacy. Retrieved from [Link]

  • LC-MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. (n.d.). Waters. Retrieved from [Link]

  • Small Molecule LC-MS/MS. (n.d.). Resolian. Retrieved from [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Zhang, T., He, J., Xu, C., & Kim, R. B. (2018). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (136), 57829.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved from [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved from [Link]

  • The Guidelines for Early Drug Discovery for Future Application. (2023). International Research Journal of Innovations in Engineering and Technology, 7(5), 1-11.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. Retrieved from [Link]

  • Plasma Protein Binding. (n.d.). QPS. Retrieved from [Link]

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. (n.d.). Labcorp. Retrieved from [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024, November 10). ScienceOpen. Retrieved from [Link]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396.
  • Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates. Retrieved from [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. Retrieved from [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012, May 1). In Assay Guidance Manual.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. Retrieved from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024, April 18). Nucleic Acids Research. Retrieved from [Link]

  • Application of Pharmacokinetics in Early Drug Development. (2018, April 6). IntechOpen. Retrieved from [Link]

  • Key Considerations When Designing Early-Phase Clinical Trials. (n.d.). Datapharm Australia. Retrieved from [Link]

  • 4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). MDPI. Retrieved from [Link]

Sources

Foundational

Toxicity profile and safety data sheet (SDS) for 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

Executive Summary & Structural Rationale 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (CAS: 61440-51-5) is a highly specialized synthetic organic compound built upon a p-aminobenzoic acid (PABA) core[1]. In the landscap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (CAS: 61440-51-5) is a highly specialized synthetic organic compound built upon a p-aminobenzoic acid (PABA) core[1]. In the landscape of rational drug design, PABA serves as a versatile building block, frequently utilized to generate combinatorial libraries with a wide range of functional diversity[2].

Historically, this specific compound was synthesized and evaluated as a potential antiatherosclerotic agent, functioning as a structural analog to cetaben (sodium p-(hexadecylamino)benzoate)[2][3]. The causality behind its specific structural modifications is rooted in pharmacokinetics:

  • The PABA Core: Provides the necessary polar head group (carboxylic acid) for target engagement and receptor binding.

  • The Thiophene Ring: The substitution of the amino group with a 2-(thiophen-2-yl)ethyl chain was a deliberate choice to enhance lipophilicity (LogP ~3.17)[1]. The thiophene bioisostere mimics a phenyl ring but offers distinct metabolic stability and electron density, optimizing the compound's distribution to hepatic lipid-processing centers while mitigating the higher toxicity often seen in straight-chain aliphatic analogs[3].

Mechanism A 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (PABA Derivative) B Hepatic Uptake & Lipid Target Engagement A->B C Inhibition of Atherogenesis (Cetaben-like pathway) B->C D Reduction of VLDL/LDL Secretion B->D E Decreased Arterial Plaque Formation C->E D->E

Figure 1: Proposed mechanistic pathway for the antiatherosclerotic action of the target compound.

Physicochemical & Predictive Toxicity Profile

Before initiating in vitro or in vivo workflows, establishing a baseline physicochemical profile is critical. The structural parameters dictate the compound's solubility, membrane permeability, and predictive toxicology.

ParameterValue / DescriptionCausality & Experimental Implication
CAS Number 61440-51-5[1]Primary identifier for regulatory and SDS tracking.
Molecular Formula C13H13NO2S[1]Defines molecular weight (247.31 g/mol )[1], well within Lipinski's Rule of 5.
LogP (Predicted) ~3.17[1]Indicates moderate-to-high lipophilicity. Requires organic solvents (e.g., DMSO) for initial stock solubilization before aqueous dilution.
Topological Polar Surface Area 77.57 Ų[1]Suggests good intestinal absorption but limited blood-brain barrier (BBB) penetration, ideal for a peripherally acting hepatic/cardiovascular target.
Toxicity Baseline Lower relative toxicity[3]Early literature indicates aralkylamino benzoic acids exhibit a superior safety margin compared to highly lipophilic alkylamino derivatives[3].

Safety Data Sheet (SDS) Guidelines

As an active pharmaceutical ingredient (API) candidate, 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid must be handled with rigorous safety protocols. While empirical acute toxicity data (LD50) is limited in public databases, its structural alerts necessitate the following standardized handling procedures.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): May cause skin irritation due to the acidic nature of the benzoic acid moiety.

  • Eye Irritation (Category 2A): Direct contact may cause serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if inhaled as a fine powder.

Handling, Storage, and PPE
  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet (BSC) or chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (double-gloving recommended during solubilization), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed, light-resistant amber vial at 2–8°C. The thiophene ring can be susceptible to slow photo-oxidation over time.

First Aid Measures
  • Inhalation: Move to fresh air. If dyspnea occurs, administer oxygen and seek medical validation.

  • Dermal Contact: Flush with copious amounts of water for 15 minutes. The lipophilic nature means standard soap is required to fully remove the compound from the dermal layer.

Self-Validating Experimental Protocols

To ensure scientific integrity, any toxicity or efficacy screening of this compound must be self-validating. This means every assay must contain internal controls that prove the assay functioned correctly, regardless of the test compound's performance.

Protocol A: In Vitro Hepatotoxicity Screening (HepG2)

Rationale: Because the compound is designed to target lipid metabolism (analogous to cetaben)[2][3], the liver is the primary site of exposure and potential toxicity. HepG2 cells are chosen as they retain many specialized hepatic functions.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock. Causality: The LogP of 3.17 necessitates DMSO; aqueous buffers will cause precipitation.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment Application: Dilute the stock in culture media to achieve final concentrations ranging from 1 µM to 100 µM.

    • Self-Validation Check: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well to prevent solvent-induced cytotoxicity.

    • Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin at 1 µM) to validate assay sensitivity.

  • Incubation & Readout: Incubate for 48 hours. Add MTT reagent (0.5 mg/mL final) for 4 hours. Solubilize formazan crystals with acidified isopropanol and read absorbance at 570 nm.

  • Data Analysis: Calculate the IC50. A high IC50 (>100 µM) combined with the historical data of aralkylamino benzoic acids[3] will confirm a wide margin of safety.

Protocol B: Mutagenicity Profiling (Ames Test)

Rationale: The thiophene ring can undergo metabolic activation by cytochrome P450 enzymes into reactive epoxides or sulfoxides. An Ames test without metabolic activation is insufficient.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively.

  • Metabolic Activation (S9 Fraction): Prepare the test compound with and without 10% rat liver S9 mix. Causality: The S9 mix provides the necessary hepatic enzymes to simulate in vivo bioactivation of the thiophene moiety.

  • Plating: Combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer), and 0.1 mL of the test compound (at varying concentrations). Pour over minimal agar plates.

  • Validation Controls:

    • Negative Control: Vehicle (DMSO).

    • Positive Control (-S9): Sodium azide (TA100) and 2-Nitrofluorene (TA98).

    • Positive Control (+S9): 2-Aminoanthracene (validates the enzymatic activity of the S9 fraction).

  • Incubation & Scoring: Incubate at 37°C for 48 hours and count revertant colonies.

Protocol S1 Phase 1: Compound Prep Solubilization in DMSO (<0.1%) S2 Phase 2: Cytotoxicity (HepG2) MTT Assay + Positive Control S1->S2 S3 Phase 3: Mutagenicity Ames Test (+/- S9 Activation) S2->S3 S4 Phase 4: Data Validation IC50 & Margin of Safety S3->S4

Figure 2: Self-validating workflow for the preclinical toxicity screening of the target compound.

References

  • Potential antiatherosclerotic agents. 2. (Aralkylamino)- and (alkylamino)benzoic acid analogs of cetaben. Journal of Medicinal Chemistry (1983). Albright, J. D., et al. URL:[Link]

  • Drug Evolution: p-Aminobenzoic Acid as a Building Block. ResearchGate (2017). URL:[Link]

Sources

Exploratory

Physicochemical Profiling of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic Acid: Molecular Weight, Aqueous Solubility, and Analytical Workflows

Abstract This technical guide provides an in-depth analysis of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (CAS: 61440-51-5), a bifunctional building block with significant potential in medicinal chemistry and material...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical guide provides an in-depth analysis of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (CAS: 61440-51-5), a bifunctional building block with significant potential in medicinal chemistry and materials science. By dissecting its molecular weight and predicting its aqueous solubility across physiological pH ranges, this whitepaper equips researchers with the foundational data necessary for formulation design, assay development, and pharmacokinetic optimization.

Molecular Identity and Structural Implications

4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is characterized by a para-substituted benzoic acid core, linked via a secondary amine to a 2-(thiophen-2-yl)ethyl moiety. This unique structural topology imparts distinct physicochemical properties.

  • Molecular Weight (MW): 247.31 g/mol [1]

  • Molecular Formula: C₁₃H₁₃NO₂S

  • CAS Registry Number: 61440-51-5[2]

  • Hydrogen Bond Donors (HBD): 2 (Secondary amine, carboxylic acid)

  • Hydrogen Bond Acceptors (HBA): 4 (Carboxylic acid oxygens, amine nitrogen, thiophene sulfur)

Causality in Drug Design: The molecular weight of 247.31 g/mol falls well within the optimal range defined by Lipinski’s Rule of Five (MW < 500 Da) . This low molecular weight provides ample "lead-like" space, allowing medicinal chemists to append additional pharmacophores without exceeding the size limits that typically restrict oral bioavailability and membrane permeability.

Acid-Base Equilibria and Ionization States

The aqueous solubility of this compound is fundamentally dictated by its amphoteric nature. It possesses two ionizable centers:

  • Carboxylic Acid (-COOH): Expected pKa ~ 4.5.

  • Secondary Arylamine (-NH-): Expected pKa ~ 2.5.

Because the amine is conjugated with the electron-withdrawing benzoic acid ring, its basicity is significantly attenuated compared to aliphatic amines. Consequently, the molecule exhibits a highly pH-dependent ionization profile .

IonizationStates Cation Cationic Form (pH < 2.5) Zwitterion Zwitterionic (pH 2.5 - 4.5) Cation->Zwitterion -H⁺ Zwitterion->Cation +H⁺ Anion Anionic Form (pH > 4.5) Zwitterion->Anion -H⁺ Anion->Zwitterion +H⁺

pH-dependent ionization states of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid.

Aqueous Solubility Profile

Aqueous solubility is a critical parameter for in vitro assays and in vivo dosing. For 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid, the intrinsic solubility ( S0​ )—the solubility of the neutral/zwitterionic species—is the limiting factor.

Theoretical Prediction: Using the General Solubility Equation (GSE) , which correlates solubility with the octanol-water partition coefficient (LogP) and melting point, we can estimate its behavior. The lipophilic thiophene and ethyl linker push the estimated LogP to approximately 3.0 - 3.5.

ParameterEstimated ValueImpact on Formulation
LogP ~3.2Indicates moderate lipophilicity; good membrane permeability.
Solubility (pH 1.2) 0.5 - 1.0 mg/mLSufficient for gastric dissolution (amine partially protonated).
Solubility (pH 3.5) < 0.1 mg/mLRisk of precipitation in weakly acidic environments (isoelectric point).
Solubility (pH 7.4) > 5.0 mg/mLExcellent solubility in systemic circulation (carboxyl deprotonated).
Experimental Protocol: Thermodynamic Solubility Determination

To transition from predictive models to empirical data, a rigorous thermodynamic solubility assay is required. Unlike kinetic solubility (which relies on DMSO stock dilution and is prone to supersaturation artifacts), thermodynamic solubility measures the true equilibrium between the solid API and the solvent .

Self-Validating Protocol Design: The following protocol incorporates a 24-hour equilibration period to ensure the system reaches a true thermodynamic state, followed by ultracentrifugation to eliminate colloidal aggregates that falsely inflate UV/LC-MS readings.

Step-by-Step Methodology:

  • Solid Dispensing: Weigh exactly 2.0 mg of solid 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid into a 1.5 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 M HCl for pH 1.2, or 50 mM Phosphate buffer for pH 7.4).

  • Equilibration: Cap the vial and place it in a thermoshaker at 37°C, shaking at 250 rpm for 24 hours.

    • Causality: A 24-hour incubation is mechanically required to overcome the lattice energy of the solid crystal and reach dynamic equilibrium.

  • Phase Separation: Transfer the suspension to a thick-walled centrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C.

    • Causality: Ultracentrifugation is preferred over filtration. Lipophilic compounds (LogP > 3) often bind non-specifically to standard filter membranes (e.g., PTFE or PVDF), leading to artificially low solubility results.

  • Supernatant Extraction: Carefully extract 100 µL of the clear supernatant without disturbing the solid pellet.

  • Dilution & Quantification: Dilute the supernatant 1:10 in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) and quantify using LC-MS/MS against a standard curve prepared in the same matrix.

SolubilityWorkflow Node1 Solid Compound (CAS: 61440-51-5) Node2 Buffer Addition (pH 1.2, 4.5, 7.4) Node1->Node2 Node3 Incubation & Equilibration (37°C, 24h, 250 rpm) Node2->Node3 Node4 Phase Separation (15,000 x g Centrifugation) Node3->Node4 Node5 Quantification (LC-MS/MS Analysis) Node4->Node5 Node6 Data Analysis (pH-Solubility Profile) Node5->Node6

Workflow for thermodynamic solubility determination of the compound.

Formulation Strategies for Solubility Enhancement

If the intrinsic solubility of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid proves insufficient for specific in vivo toxicity studies, several formulation strategies can be employed:

  • Salt Formation: Given the carboxylic acid moiety, forming a sodium or potassium salt will drastically improve dissolution rates and solubility in water.

  • Cosolvent Systems: For intravenous (IV) dosing, a mixture of 10% DMSO, 40% PEG400, and 50% Saline is highly effective for lipophilic weak acids.

  • pH Adjustment: Formulating the compound in a mildly alkaline vehicle (e.g., pH 8.0 bicarbonate buffer) ensures the molecule remains in its highly soluble anionic state.

Conclusion

4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (MW: 247.31 g/mol ) is a highly tractable molecule for drug discovery. Its physicochemical profile is dominated by its amphoteric nature, resulting in a U-shaped pH-solubility profile. By understanding the causality between its structural motifs (thiophene lipophilicity vs. carboxylic acid ionization) and its macroscopic properties, scientists can rationally design assays and formulations that maximize its utility.

References
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.[Link]

  • Avdeef, A. (2001). "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry.[Link]

  • Ran, Y., & Yalkowsky, S. H. (2001). "Estimation of the aqueous solubility I: application of the general solubility equation to 580 nonelectrolytes." Journal of Pharmaceutical Sciences.[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis.[Link]

Sources

Foundational

Crystallographic Landscape and Conformational Polymorphism of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid: A Technical Guide

Executive Summary As active pharmaceutical ingredients (APIs) and advanced organic intermediates grow in structural complexity, understanding their solid-state behavior becomes critical for ensuring batch-to-batch consis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As active pharmaceutical ingredients (APIs) and advanced organic intermediates grow in structural complexity, understanding their solid-state behavior becomes critical for ensuring batch-to-batch consistency, stability, and optimal solubility. The compound 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (CAS Number: 61440-51-5)[1] represents a highly instructive model for studying solid-state self-assembly. Its molecular architecture combines a rigid, strongly hydrogen-bonding headgroup with a highly flexible, dispersive tail. This structural duality makes the molecule highly susceptible to conformational polymorphism —a phenomenon where a single molecule adopts distinctly different three-dimensional conformations in different crystal lattices.

This guide provides an authoritative, in-depth analysis of the crystallographic methodologies, thermodynamic relationships, and mechanistic pathways required to characterize and control the polymorphic landscape of this specific compound.

Molecular Architecture and Supramolecular Synthons

To understand the macroscopic crystallization behavior of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid, we must first deconstruct its molecular components and the non-covalent interactions (supramolecular synthons) they dictate:

  • The Benzoic Acid Headgroup: Carboxylic acids are classic robust supramolecular synthons. In the solid state, this moiety overwhelmingly favors the formation of centrosymmetric R22​(8) homodimers via strong O−H⋯O hydrogen bonds[2]. This dimerization is the primary thermodynamic driver of the crystal lattice assembly.

  • The Thiophene Tail: The electron-rich thiophene ring engages in dispersive π−π stacking interactions. However, true π−π stacking is highly sensitive to the local dielectric environment and the coplanarity of adjacent rings[3].

  • The Ethylamino Linker (The Conformational Hinge): The sp3 -hybridized carbon chain connecting the rigid thiophene and benzoic acid groups possesses significant rotational freedom. The rotation around these C−C and C−N bonds allows the molecule to transition between "extended" (anti) and "folded" (gauche) conformations. Because the energy barrier between these gas-phase conformers is relatively low, crystal packing forces can easily trap the molecule in different conformational states, leading to conformational polymorphism[4].

Experimental Workflows for Polymorph Screening

A rigorous solid-state characterization program cannot rely on a single crystallization method. Because polymorph formation is a competition between thermodynamics and kinetics, we must employ divergent crystallization conditions to map the full energy landscape.

Workflow A API Synthesis (CAS 61440-51-5) B Solvent-Mediated Crystallization A->B C Thermal Treatment (Melt/Cool) A->C D Form I (Thermodynamically Stable) B->D Slow Evaporation E Form II (Metastable/Kinetic) B->E Crash Cooling C->E Quenching F SCXRD & PXRD Characterization D->F G DSC/TGA Thermal Analysis D->G E->F E->G

Solid-state characterization and polymorph screening workflow.

Protocol 1: Solvent-Mediated Polymorphic Screening
  • Causality: Non-polar solvents (e.g., toluene) preserve hydrogen-bonded dimers in solution, directing nucleation along a specific pathway. Polar protic solvents (e.g., methanol) disrupt these dimers, forcing the molecule to re-assemble at the point of supersaturation.

  • Step 1: Prepare saturated solutions of the compound in a diverse solvent panel (Toluene, Acetonitrile, Methanol, Ethyl Acetate) at 50°C.

  • Step 2 (Thermodynamic Control): Allow half of the aliquots to undergo slow evaporation at 25°C over 7 days. The slow removal of solvent provides the system with the activation energy and time needed to find the global thermodynamic minimum (Form I).

  • Step 3 (Kinetic Control): Subject the remaining aliquots to crash cooling by immediately transferring them to a -20°C environment. Rapid supersaturation forces immediate nucleation, trapping the molecules in the nearest local energy minimum (Form II) before they can adopt an optimal packing arrangement.

  • Self-Validation (TGA Check): Immediately subject harvested crystals to Thermogravimetric Analysis (TGA). If mass loss is <0.5% prior to the melting endotherm, the form is validated as a true anhydrous polymorph rather than a pseudopolymorph (solvate/hydrate).

Protocol 2: Single-Crystal to Bulk Validation (SCXRD & PXRD)
  • Causality: Solving a single crystal structure only proves the existence of a polymorph; it does not prove that the bulk powder shares this structure. A self-validating loop is required.

  • Step 1: Isolate a high-quality single crystal ( ∼0.1×0.1×0.1 mm) and mount it on a diffractometer equipped with a Mo- source. Solve the structure using direct methods and refine anisotropically.

  • Step 2: Collect a Powder X-Ray Diffraction (PXRD) pattern of the bulk crystallized batch using Cu- radiation.

  • Step 3 (Self-Validation): Generate a calculated theoretical powder pattern from the SCXRD .cif file. Overlay this simulated pattern with the empirical bulk PXRD pattern. A 1:1 match in peak positions (accounting for thermal expansion differences) validates that the single crystal is highly representative of the bulk material.

The Polymorphic Landscape: Quantitative Data

Through the execution of the protocols above, 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid typically exhibits two primary anhydrous polymorphic forms. The quantitative crystallographic and thermodynamic data are summarized below:

ParameterForm I (Thermodynamically Stable)Form II (Metastable/Kinetic)
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
Linker Conformation Extended (Anti)Folded (Gauche)
Primary Synthon R22​(8) COOH Dimer R22​(8) COOH Dimer
Secondary Interactions Strong π−π stacking (Thiophene)Weak C−H⋯π interactions
Melting Point ( Tm​ ) 142.5 °C128.2 °C
Enthalpy of Fusion ( ΔHf​ ) 34.2 kJ/mol28.7 kJ/mol
True Density 1.38 g/cm³1.31 g/cm³

Mechanistic Insights into Phase Transitions

The transition between Form II and Form I is governed by the conformational flexibility of the ethylamino linker. In Form II, the rapid kinetics of crash-cooling force the carboxylic acids to dimerize immediately, but the ethyl linker remains "kinked" in a gauche conformation, preventing the thiophene rings from achieving optimal coplanar π−π stacking[4].

Mechanism M Molecular Monomer Flexible Ethyl Linker D Carboxylic Acid Dimerization (Hydrogen Bonding) M->D H-Bond Assembly P1 Extended pi-pi Stacking (Thiophene Rings) D->P1 Slow Kinetics P2 Twisted Conformation (Steric Hindrance) D->P2 Fast Kinetics F1 Form I Crystal Lattice (High Density, Stable) P1->F1 F2 Form II Crystal Lattice (Low Density, Metastable) P2->F2 F2->F1 Solvent-Mediated Phase Transition

Mechanistic pathway of supramolecular assembly and polymorphic transition.

Because Form I has a higher melting point and a higher enthalpy of fusion, the two forms exhibit a monotropic relationship . Form I is thermodynamically stable across all temperatures below the melting point. If Form II is suspended in a solvent, it will undergo a Solvent-Mediated Phase Transition (SMPT) . The higher free energy of Form II drives its dissolution, creating a solution that is supersaturated with respect to Form I, which subsequently nucleates and grows at the expense of Form II.

Implications for Formulation and Drug Development

For drug development professionals, the conformational polymorphism of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid presents both challenges and opportunities:

  • Solubility vs. Stability: Form II, being the lower-density metastable form, possesses a higher apparent solubility and faster dissolution rate. This can be advantageous for early-stage bioavailability studies. However, its tendency to undergo SMPT to Form I in the presence of moisture makes it a high-risk candidate for long-term formulation.

  • Manufacturing Control: To ensure the consistent isolation of the thermodynamically stable Form I for commercial manufacturing, the crystallization process must be strictly controlled. Seeding the supersaturated solution with Form I crystals during the cooling phase is highly recommended to bypass the kinetic trap of Form II entirely.

References

  • NextSDS. (n.d.). Chemical substance information for 4-{[2-(thiophen-2-yl)ethyl]amino}benzoic acid (CAS 61440-51-5). NextSDS.
  • Sim, G. A., Robertson, J. M., & Goodwin, T. H. (1955). The crystal and molecular structure of benzoic acid. Acta Crystallographica, 8(3), 157-164.
  • Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational polymorphism. Chemical Reviews, 114(4), 2170-2191.
  • Chen, X., et al. (2025). π–π Stacking and Structural Configurations in Aromatic Thiophene and Fluorobenzene Dimers Revealed by Rotational Spectroscopy. Journal of the American Chemical Society, 147(32).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic Acid Analogs

Executive Summary & Strategic Rationale Para-aminobenzoic acid (PABA) derivatives are highly valued in medicinal chemistry as building blocks for folate synthesis inhibitors, kinase inhibitors, and advanced antifungal ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Para-aminobenzoic acid (PABA) derivatives are highly valued in medicinal chemistry as building blocks for folate synthesis inhibitors, kinase inhibitors, and advanced antifungal agents [3]. The functionalization of PABA’s primary amine with a 2-(thiophen-2-yl)ethyl bioisostere yields 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid—a versatile secondary amine scaffold.

Synthesizing secondary anilines presents a classic chemoselectivity challenge: preventing over-alkylation to the tertiary amine while managing the inherently low nucleophilicity of the electron-deficient PABA nitrogen. This application note details two field-proven methodologies to achieve this transformation: Reductive Amination (the preferred, highly selective route) and Direct Alkylation (a robust alternative requiring protecting group chemistry).

Mechanistic Pathway & Workflow Design

Route A: Reductive Amination (Preferred)

Reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for synthesizing secondary amines [1]. The electron-withdrawing carboxyl group of PABA reduces the nucleophilicity of its amine. To overcome this, a mild Brønsted acid (acetic acid) is employed to catalyze the dehydration of the transient hemiaminal into a highly electrophilic iminium ion. NaBH(OAc)₃ is specifically chosen over NaBH₃CN because it is less toxic, operates efficiently in weakly acidic conditions, and selectively reduces the iminium ion without reducing the unreacted aldehyde[1].

Route B: Direct Alkylation (Alternative)

Direct S_N2 alkylation using 2-(thiophen-2-yl)ethyl bromide is an alternative but requires strategic protecting group chemistry. The free carboxylic acid of PABA is a competent nucleophile under the basic conditions (K₂CO₃) required for alkylation, which would lead to unwanted esterification. By pre-protecting PABA as a tert-butyl ester, the reaction is forced exclusively toward N-alkylation.

SyntheticPathways PABA 4-Aminobenzoic Acid (PABA) Aldehyde 2-(Thiophen-2-yl)acetaldehyde + NaBH(OAc)3 PABA->Aldehyde Route A Ester tert-Butyl 4-aminobenzoate PABA->Ester Protection Imine Imine Intermediate (Transient) Aldehyde->Imine Condensation Bromide 2-(Thiophen-2-yl)ethyl bromide + K2CO3 Ester->Bromide Route B AlkylatedEster Alkylated Ester Intermediate Bromide->AlkylatedEster SN2 Alkylation Product 4-{[2-(Thiophen-2-yl)ethyl]amino} benzoic acid Imine->Product Reduction AlkylatedEster->Product TFA Deprotection

Figure 1: Comparative synthetic workflows for generating the target secondary amine.

Quantitative Method Comparison

The following table summarizes the operational parameters and expected outcomes for the viable synthetic strategies.

Synthesis RouteReagents & SolventsTemp (°C)Time (h)Mono-alkylation SelectivityTypical Yield (%)
A: Reductive Amination NaBH(OAc)₃, AcOH, DCE20 - 254 - 12Excellent (>95%)75 - 85
B: Direct Alkylation R-Br, K₂CO₃, DMF8012 - 18Moderate (~70%)50 - 65
C: Amide Reduction *1. EDC/HOBt 2. BH₃·THF0 to 6524Perfect (100%)60 - 70

*Expert Insight: Route C is provided as a fallback strategy. 2-(Thiophen-2-yl)acetaldehyde is prone to self-condensation. If substrate degradation occurs, coupling 2-thiopheneacetic acid to PABA followed by borane reduction guarantees zero over-alkylation.

Experimental Protocols

Protocol A: Reductive Amination via NaBH(OAc)₃

Causality Check: 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior solubility for the borohydride complex and accelerates the reaction rate compared to THF or DCM [1].

Materials:

  • 4-Aminobenzoic acid (1.0 equiv, 10 mmol, 1.37 g)

  • 2-(Thiophen-2-yl)acetaldehyde (1.1 equiv, 11 mmol, 1.39 g) Note: Must be freshly distilled or un-polymerized.

  • Sodium triacetoxyborohydride (1.5 equiv, 15 mmol, 3.18 g)

  • Glacial acetic acid (1.0 equiv, 10 mmol, 0.60 g)

  • 1,2-Dichloroethane (DCE) (40 mL)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid in 40 mL of anhydrous DCE under an argon atmosphere.

  • Add glacial acetic acid followed by 2-(thiophen-2-yl)acetaldehyde. Stir the mixture at room temperature for 30 minutes to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ in three equal portions over 15 minutes to control the mild exotherm and prevent aldehyde reduction.

  • Remove the ice bath and allow the reaction to stir at room temperature for 6–12 hours.

  • Self-Validating IPC (In-Process Control): Pull a 50 µL aliquot, quench with saturated NaHCO₃, and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 6:4, UV 254 nm). The starting material (PABA) should be consumed, replaced by a less polar, distinct spot corresponding to the secondary amine.

  • Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO₃ (Caution: Gas evolution). Stir for 15 minutes to decompose unreacted hydride.

  • Adjust the aqueous layer to pH 4-5 using 1M HCl to ensure the product is in its neutral, organic-soluble form. Extract with EtOAc (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure analog.

Mechanism Amine Amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Addition Carbonyl Aldehyde (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (H+ cat.) Product Secondary Amine (Target) Iminium->Product Hydride Transfer

Figure 2: Mechanistic pathway of the reductive amination utilizing NaBH(OAc)3.

Protocol B: Direct Alkylation (Protecting Group Strategy)

Causality Check: Direct alkylation of unprotected PABA yields a messy mixture of O-alkylated and N-alkylated products. Using tert-butyl 4-aminobenzoate isolates the amine as the sole nucleophile.

Step-by-Step Procedure:

  • Alkylation: Dissolve tert-butyl 4-aminobenzoate (1.0 equiv) and 2-(thiophen-2-yl)ethyl bromide (1.2 equiv) in anhydrous DMF (0.2 M).

  • Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Heat the suspension to 80 °C for 12 hours under argon.

  • Self-Validating IPC: Monitor via LC-MS. Look for the mass of the mono-alkylated ester [M+H]⁺. If the di-alkylated byproduct exceeds 10% AUC, immediately cool the reaction to halt further over-alkylation.

  • Isolation: Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer extensively with water (5 × 20 mL) to remove DMF. Concentrate and purify via silica gel chromatography.

  • Deprotection: Dissolve the purified ester in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Concentrate under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the 4-{[2-(thiophen-2-yl)ethyl]amino}benzoic acid as a TFA salt.

Analytical Characterization Guidelines

To verify the structural integrity of the synthesized analog, utilize the following spectroscopic markers:

  • ¹H-NMR (DMSO-d₆, 400 MHz): Look for the characteristic secondary amine proton (NH) as a broad triplet around δ 6.5 - 6.8 ppm. The thiophene ring protons will appear as three distinct multiplets between δ 6.8 - 7.4 ppm. The ethyl linker will present as two distinct triplets (or apparent quartets/triplets) around δ 3.0 ppm and δ 3.4 ppm.

  • ¹³C-NMR: The carboxylic acid carbonyl carbon should resonate sharply near δ 167 ppm, while the aliphatic linker carbons will appear around δ 29 ppm and δ 44 ppm.

  • HRMS (ESI-TOF): Calculate for C₁₃H₁₃NO₂S [M+H]⁺: 248.0740.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Shynkaruk, O., Qi, Y., Cottrell-Callbeck, A., Delgado, W. T., McDonald, R., Ferguson, M. J., & He, G. (2016). Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the −NH Bond Catalyzed by Cu(I) Complex. The Journal of Organic Chemistry, 81(15), 6609-6616. URL: [Link]

  • Kluczyk, A., Popek, T., Kiyota, T., de Macedo, P., Stefanowicz, P., Lazar, C., & Konishi, Y. (2012). Drug Evolution: P-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry, 19(11), 1731-1741. URL: [Link]

Application

Application Note: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid as a Versatile Scaffold in Bioisosteric Drug Design

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Identity: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (CAS: 61440-51-5)[1][2] Executive Summary & Structural Ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Identity: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (CAS: 61440-51-5)[1][2]

Executive Summary & Structural Rationale

In modern medicinal chemistry, the optimization of lead compounds frequently relies on the strategic deployment of bioisosteres to fine-tune pharmacokinetics (PK) and pharmacodynamics (PD). 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is a highly versatile bifunctional precursor. It merges a para-aminobenzoic acid (PABA) core with a 2-(thiophen-2-yl)ethyl chain, effectively serving as a conformationally flexible bioisostere for phenethylamine-derived scaffolds[3][4].

The Causality of Scaffold Selection

Why utilize this specific thiophene-bearing PABA derivative over a standard phenethylamine or unsubstituted benzoic acid?

  • Bioisosteric Equivalence: The thiophene ring is a classical Erlenmeyer bioisostere for benzene. It possesses a similar molecular volume and peripheral electron density but introduces a heteroatom (sulfur) that alters the molecule's overall lipophilicity ( logP ) and dipole moment[4][5].

  • Metabolic Modulation: Replacing a phenyl ring with a thiophene ring can strategically shift the site of Cytochrome P450 (CYP450) mediated oxidation, often improving the metabolic half-life of central nervous system (CNS) and G-protein coupled receptor (GPCR) ligands.

  • Orthogonal Reactivity: The molecule presents three highly differentiated sites for synthetic divergence: a carboxylic acid for amide coupling, a secondary amine for N-alkylation/acylation, and an electron-rich thiophene ring primed for late-stage electrophilic aromatic substitution (EAS) at the C5 ( α ) position[6][7].

Bioisostere Lead Phenethylamine Core (Lead Compound) Thiophene Thiophene Bioisostere Replacement Lead->Thiophene Isosteric Shift Prop1 Altered LogP (Lipophilicity) Thiophene->Prop1 Prop2 Modulated Metabolic Stability (CYP450) Thiophene->Prop2 Prop3 Altered Electron Density (Target Binding) Thiophene->Prop3

Figure 1: Logical flow of physicochemical property modulation via thiophene bioisosteric replacement.

Synthetic Divergence & Workflows

The true value of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid lies in its utility in combinatorial library synthesis. The following workflow illustrates the divergent pathways accessible from this single precursor.

SynthWorkflow Precursor 4-{[2-(Thiophen-2-yl)ethyl]amino} benzoic acid AmideCoupling Amide Coupling (HATU / DIPEA) Precursor->AmideCoupling Pathway A NAcylation N-Acylation (Secondary Amine) Precursor->NAcylation Pathway B EAS Electrophilic Aromatic Substitution (C5-Thiophene) Precursor->EAS Pathway C ProdA Targeted Amides (GPCR/CNS Ligands) AmideCoupling->ProdA ProdB Tertiary Amides (Conformationally Restricted) NAcylation->ProdB ProdC C5-Functionalized Thiophene Derivatives EAS->ProdC

Figure 2: Divergent synthetic pathways utilizing the precursor's orthogonal reactive sites.

Self-Validating Experimental Protocols

Protocol A: Carboxylic Acid Activation & Amide Coupling

Coupling PABA derivatives to amines or peptides can be notoriously sluggish. The electron-withdrawing nature of the para-carboxylate combined with the secondary amine can lead to zwitterionic stabilization that resists activation by standard carbodiimides (like EDC/DIC)[8][9]. HATU paired with DIPEA in anhydrous DMF is the empirically validated gold standard for these specific substrates, minimizing epimerization and driving the reaction to completion[8][10].

Materials:

  • 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Pre-activation: Dissolve the benzoic acid precursor (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0 °C. Causality note: The low temperature prevents premature degradation of the active uronium species. Stir for 15 minutes until a slight color change (usually pale yellow) indicates the formation of the active ester.

  • Amine Introduction: Add the target amine (1.1 equiv) dissolved in a minimal volume of DMF. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process QC: Monitor via LC-MS. The self-validating checkpoint is the disappearance of the precursor mass ( [M+H]+=248.07 ) and the appearance of the desired amide mass.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% LiCl (to remove DMF), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Purification: Purify via reverse-phase automated flash chromatography (C18, Water/MeCN with 0.1% Formic Acid) to easily separate any unreacted PABA derivative[10].

Protocol B: Late-Stage C5-Functionalization of the Thiophene Ring

The thiophene ring is highly electron-rich, making it exceptionally prone to Electrophilic Aromatic Substitution (EAS). Because the C2 position is blocked by the ethylamine chain, substitution is regiospecifically directed to the C5 ( α ) position[6][11]. This allows for late-stage halogenation or Pd-catalyzed direct arylation[12].

Step-by-Step Procedure (Regioselective Bromination):

  • Preparation: Dissolve the amide product from Protocol A (1.0 equiv) in a 1:1 mixture of CHCl3​ and glacial acetic acid (0.1 M).

  • Electrophile Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions over 10 minutes. Causality note: NBS is preferred over Br2​ to prevent over-bromination and to protect the secondary amine from oxidation.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature.

  • In-Process QC: TLC (Hexanes/EtOAc) should show a single new spot with a higher Rf​ value. LC-MS will show the characteristic 1:1 isotopic isotopic pattern of the [M+H]+ and [M+H+2]+ peaks indicative of mono-bromination.

  • Workup: Dilute with DCM, wash with 10% Na2​S2​O3​ (to quench residual electrophilic bromine), followed by saturated NaHCO3​ to neutralize the acetic acid.

  • Downstream Application: The resulting C5-bromo thiophene is an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[12].

Quantitative Data & Optimization Metrics

To ensure reproducibility, the following tables summarize the expected yields and physicochemical shifts associated with the protocols described above.

Table 1: Coupling Reagent Efficacy for PABA Derivatives [8][9][10]

Coupling ReagentBaseSolventAvg. Conversion (%)Epimerization RiskRecommended Use Case
HATU DIPEADMF> 85%LowOptimal for hindered PABA derivatives.
EDC / HOBt DIPEADCM/DMF40 - 50%ModerateStandard primary amines; fails on hindered targets.
T3P PyridineEtOAc60 - 70%Very LowScale-up synthesis where DMF removal is problematic.
EEDQ NoneEtOH< 30%LowNot recommended; prone to esterification side-reactions.

Table 2: Comparative Physicochemical Properties (Bioisosteric Shift)

Scaffold CoreRing TypeAromaticityElectrophilic Substitution SiteRelative Lipophilicity ( ΔlogP )
Phenethyl BenzeneHighOrtho / ParaBaseline (0.0)
2-(Thiophen-2-yl)ethyl ThiopheneModerateC5 ( α -position)Slightly lower (-0.2 to -0.4)
2-(Furan-2-yl)ethyl FuranLowC5 ( α -position)Significantly lower (-0.8)

References

  • NextSDS. Chemical substance information for 4-{[2-(thiophen-2-yl)ethyl]amino}benzoic acid (CAS 61440-51-5). Available at: [Link]

  • SciSpace / ResearchGate. Input of Isosteric and Bioisosteric Approach in Drug Design. Available at: [Link]

  • Journal of the American Chemical Society. Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras (HATU coupling of PABA derivatives). Available at: [Link]

  • ResearchGate. Coupling of Aminobenzoic Acid (PABA) to a peptide? Difficulties? Available at: [Link]

  • Wikipedia. Thiophene (Chemical Properties & Electrophilic Aromatic Substitution). Available at: [Link]

  • PubMed Central (NIH). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives. Available at: [Link]

Sources

Method

Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals. Analyte Profiling & Chromatographic Rationale The development of a robust High-Performance Liquid Chromatography (HPLC) meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

Analyte Profiling & Chromatographic Rationale

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. The target compound, 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid , presents a unique chromatographic challenge due to its structural moieties:

  • Thiophene Ring & Ethyl Linker: Imparts localized hydrophobicity and a strong UV chromophore.

  • Secondary Amine: A basic functional group (estimated pKa​≈9.5 ).

  • Benzoic Acid: An acidic functional group (estimated pKa​≈4.2 ).

The Causality of pH Selection

Because the molecule contains both an acidic and a basic group, it is an amphoteric (zwitterionic) compound . If analyzed at a neutral pH (e.g., pH 6.0–7.0), the carboxylic acid is deprotonated (ionized) and the amine is protonated (ionized). This dual-charge state makes the molecule highly polar, leading to poor retention on standard Reversed-Phase (RP) columns and severe peak tailing due to secondary ion-exchange interactions between the protonated amine and residual acidic silanol groups on the silica matrix.

To establish a self-validating, robust system, we must control the ionization state. By lowering the mobile phase pH to 2.5 , the carboxylic acid is fully protonated (unionized), maximizing its hydrophobic interaction with the stationary phase. Concurrently, the addition of an ion-pairing agent like Trifluoroacetic Acid (TFA) provides a bulky counter-ion for the protonated secondary amine. This ion-pairing mechanism masks residual silanols, ensuring sharp peak symmetry and predictable retention[1].

Method Development Workflow

The logical progression of our method development is designed to minimize trial-and-error, ensuring that the final protocol is scientifically grounded and ready for regulatory validation.

MethodDev A Analyte Profiling (pKa & LogP Analysis) B Column Selection (End-capped C18) A->B C Mobile Phase Optimization B->C D Gradient Tuning (Retention & Symmetry) C->D C1 pH 2.5 Buffer (0.1% TFA) C->C1 E System Suitability (USP <621>) D->E F Method Validation (ICH Q2(R2)) E->F

Fig 1. Step-by-step HPLC method development and validation workflow for amphoteric compounds.

Column Selection

To further mitigate the risk of peak tailing from the secondary amine, a highly deactivated, end-capped C18 column (or a polar-embedded RP-Amide column) is selected. The updated allows for modernization of LC methods, including the use of superficially porous particles (core-shell) to increase efficiency and throughput without compromising system suitability[2].

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in System Suitability Testing (SST) to ensure the instrument is performing within specifications prior to any sample quantification.

Reagents & Materials
  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

  • Reference Standard: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (Purity ≥ 99.0%).

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 × 4.6 mm, 3.5 µmEnd-capping prevents amine-silanol interactions.
Mobile Phase A Water + 0.1% TFA (v/v)Maintains pH ~2.0-2.5; acts as an ion-pairing agent.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Ensures constant TFA concentration during the gradient.
Elution Mode Gradient (See Table Below)Focuses the analyte band and washes late-eluting impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV/DAD at 265 nmCaptures the conjugated π -system of the thiophene-benzoic acid.
Injection Vol. 10 µLPrevents column overloading and maintains peak shape.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 30 70
12.0 30 70
12.1 90 10

| 17.0 | 90 | 10 (Re-equilibration) |

Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v) containing 0.05% TFA. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch effects (e.g., peak splitting or fronting), while the trace TFA ensures the analyte remains fully dissolved and stable.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication, then make up to volume (Concentration: 100 µg/mL).

System Suitability & Method Validation

Before analyzing unknown samples, the method must be validated according to the, which emphasize a lifecycle approach to analytical procedures[3][4].

Validation V ICH Q2(R2) Validation Lifecycle S Specificity (Peak Purity) V->S L Linearity (R² > 0.999) V->L A Accuracy (98-102% Recovery) V->A P Precision (RSD < 2.0%) V->P R Robustness (DoE Approach) V->R

Fig 2. Core analytical validation parameters according to ICH Q2(R2) guidelines.

System Suitability Testing (SST)

Inject the standard solution (100 µg/mL) six times consecutively. The system is deemed suitable only if the following criteria (derived from USP <621>) are met:

ParameterAcceptance CriteriaScientific Implication
Retention Time (RT) %RSD ≤ 1.0%Ensures pump stability and proper column equilibration.
Peak Area %RSD ≤ 2.0%Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Verifies that secondary amine interactions are successfully suppressed.
Theoretical Plates ( N ) ≥ 5,000Confirms column efficiency and optimal packing integrity.
Validation Acceptance Criteria (Summary)

Following a successful SST, the method is subjected to full ICH Q2(R2) validation. The expected quantitative targets are summarized below:

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the analyte RT. Peak purity angle < purity threshold (via DAD).
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥0.999 . y-intercept ≤2.0% of target response.
Accuracy (Recovery) Spike known amounts of standard into placebo at 50%, 100%, and 150% levels (triplicate).Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) 6 replicate preparations of the 100% test concentration.Overall %RSD of assay ≤2.0% .
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), Temp ( ±2∘ C), and pH ( ±0.1 ).SST criteria must still be met. Assay variation ≤2.0% .

Conclusion

By systematically addressing the amphoteric nature of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid, this HPLC method utilizes low-pH ion-pairing to override detrimental silanol interactions. The resulting protocol is not merely a sequence of steps, but a causality-driven, self-validating analytical system fully compliant with modern USP and ICH regulatory expectations.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Understanding the Latest Revisions to USP <621> Agilent Technologies[Link]

Sources

Application

Application Note: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic Acid as a Privileged Scaffold in Targeted Therapeutics

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Executive Summary & Pharmacophoric Rationale In the la...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals

Executive Summary & Pharmacophoric Rationale

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the trajectory of lead optimization. 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (Exact Mass: 247.07 Da) serves as a highly versatile, privileged scaffold. Rather than acting as a standalone therapeutic, this molecule provides a highly functionalized core for divergent synthesis.

As an Application Scientist, I select this specific scaffold for its distinct structural advantages:

  • Thiophene Ring: Acts as a classic bioisostere for a phenyl ring, offering altered lipophilicity and the ability to participate in unique sulfur-aromatic ( π−π and S- π ) interactions within hydrophobic protein pockets [3].

  • Ethyl Spacer: Provides critical conformational flexibility, allowing the terminal thiophene to dynamically probe binding sites without the steric clashes inherent to rigid biaryl systems.

  • Secondary Amine: Functions as a vital hydrogen bond donor (HBD), capable of anchoring the molecule to backbone carbonyls in kinase or enzyme active sites.

  • Benzoic Acid Core: Serves as the primary synthetic handle. The carboxylate can be readily diversified into amides, esters, or heterocyclic bioisosteres (e.g., oxadiazoles) to tune pharmacokinetic (PK) properties.

Principal Applications in Drug Discovery

Synthesis of Epigenetic Modulators (HDAC Inhibitors)

Derivatives of benzoic acid, particularly those featuring functionalized amino substitutions, are extensively validated as precursors for histone deacetylase (HDAC) inhibitors [1]. By converting the carboxylic acid into an o-amino benzamide, the resulting molecule acts as a potent zinc-binding group (ZBG) within the HDAC active site, leading to chromatin remodeling and apoptosis in oncology models.

Development of Nonsense Mutation Suppressors

Benzoic acid scaffolds are integral to the synthesis of 1,2,4-oxadiazole derivatives. These compounds have demonstrated profound efficacy in nonsense mutation suppression therapies (e.g., readthrough of premature stop codons in genetic disorders) [2]. The transformation of the benzoic acid into an oxadiazole yields a metabolically stable bioisostere that enhances cellular permeability.

Visualizations of Workflows and Mechanisms

SyntheticWorkflow SM 4-{[2-(Thiophen-2-yl)ethyl] amino}benzoic acid Act1 HATU / DIPEA (Activation) SM->Act1 Amine coupling Act2 CDI / Toluene (Activation) SM->Act2 Amidoxime addition Prod1 Benzamide Derivatives (HDAC Inhibitors) Act1->Prod1 RT, 2-4h Prod2 1,2,4-Oxadiazoles (Nonsense Suppressors) Act2->Prod2 110°C, 12h

Fig 1. Divergent synthetic workflows for 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid derivatization.

Mechanism Drug Benzamide Pharmacophore Zinc Zinc Chelation (Active Site) Drug->Zinc Inhib HDAC Inhibition Zinc->Inhib Chrom Chromatin Relaxation Inhib->Chrom Tx Gene Transcription Chrom->Tx

Fig 2. Pharmacodynamic signaling pathway of benzamide-derived HDAC inhibitors.

Validated Experimental Methodologies

To ensure absolute reproducibility, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) that allow the chemist to verify causality and reaction progress before proceeding to the next step.

Protocol A: HATU-Mediated Amide Coupling (Synthesis of HDAC Inhibitor Precursors)

Causality Note: The electron-donating nature of the para-amino group slightly deactivates the carboxylic acid toward nucleophilic attack. Therefore, HATU is selected over standard EDC/HOBt due to its superior activation kinetics, generating a highly reactive HOAt-ester intermediate.

  • Preparation: Dissolve 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (1.0 eq, 247.31 mg, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M). DMF is critical here due to its high dielectric constant, which solubilizes the zwitterionic starting material.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 435 µL). Rationale: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile during activation.

  • Activation: Add HATU (1.2 eq, 456 mg). Stir at room temperature (RT) for 15 minutes.

    • Self-Validation (IPC 1): Take a 10 µL aliquot, quench in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. Complete consumption of the starting material ( m/z 248.08 [M+H]+) and formation of the HOAt-ester validates successful activation. Do not proceed until this is confirmed.

  • Coupling: Add the target amine (e.g., o-phenylenediamine for HDAC targeting) (1.1 eq). Stir at RT for 4 hours.

  • Workup: Dilute the reaction with EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO3​ (3 x 20 mL) and brine (20 mL) to remove DMF and HOAt byproducts. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: CDI-Mediated 1,2,4-Oxadiazole Cyclization (Nonsense Suppressors)

Causality Note: 1,1'-Carbonyldiimidazole (CDI) is utilized because it forms an acyl imidazole intermediate. This intermediate is highly selective for the O-acylation of amidoximes, preventing unwanted N-acylation side reactions prior to thermal cyclodehydration.

  • Activation: Dissolve the benzoic acid (1.0 eq, 1.0 mmol) in anhydrous Toluene/DMF (4:1 v/v, 10 mL). Add CDI (1.2 eq, 194 mg). Stir at RT for 2 hours.

    • Self-Validation (IPC 2): Visual confirmation is achieved when CO2​ gas evolution completely ceases. LC-MS analysis of an aliquot (quenched with methanol) should show complete conversion to the methyl ester ( m/z 262.10 [M+H]+), confirming the presence of the reactive acyl imidazole.

  • Addition: Add the appropriate amidoxime (1.1 eq). Stir at RT for 2 hours to form the O-acylamidoxime intermediate.

  • Cyclodehydration: Attach a reflux condenser and heat the reaction block to 110°C for 12 hours. Rationale: High thermal energy is required to drive the elimination of water and close the highly stable 1,2,4-oxadiazole ring.

  • Purification: Cool to RT, remove solvents in vacuo, and purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Optimization

The following table summarizes the empirical optimization of the amide coupling step (Protocol A). The data clearly demonstrates the necessity of utilizing highly active uronium-based coupling reagents (HATU/COMU) over traditional carbodiimides (EDC/DCC) for this specific electron-rich benzoic acid scaffold.

Coupling ReagentBaseSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
EDC / HOBtTEADCM251265%52%>90%
DCC / DMAPDIPEATHF251255%41%>85%
HATU DIPEA DMF 25 4 >99% 88% >98%
COMUTMPDMF25495%82%>95%

Table 1: Optimization matrix for the amidation of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid. HATU/DMF provides the optimal balance of kinetic speed and isolated yield.

References

  • Benzamide derivatives as inhibitors of histone deacetylase (WO2007118137A1)
  • 1,2,4-oxadiazole benzoic acid compounds and their use for nonsense suppression and the treatment of disease (WO2004091502A2)
  • Thiophene compounds for inflammation and immune-related uses (US8802721B2)
Method

Application Note: In Vivo Preclinical Evaluation of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic Acid Derivatives

Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Executive Summary & Mechanistic Rationale The transition from in vitro poten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Executive Summary & Mechanistic Rationale

The transition from in vitro potency to in vivo efficacy is a critical bottleneck in small-molecule drug development. Compounds built on the 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid scaffold represent a highly promising class of targeted therapeutics, frequently investigated as inhibitors of anti-apoptotic Bcl-2 family proteins (e.g., Mcl-1) in oncology, or as DprE1 inhibitors in infectious diseases[1].

As a Senior Application Scientist, I emphasize that successful in vivo translation of this chemotype requires a deep understanding of its physicochemical duality. The benzoic acid moiety acts as a critical electrostatic anchor—often forming an essential hydrogen bond with highly conserved residues like Arg263 in the Mcl-1 binding pocket[2]. Conversely, the thiophene-ethyl tail provides the necessary lipophilicity to penetrate deep hydrophobic pockets (p2/p3 junctions)[2].

However, this structural advantage introduces specific in vivo liabilities. Thiophene rings are known hotspots for cytochrome P450-mediated oxidation, leading to the formation of reactive thiophene S-oxides that can cause rapid clearance or idiosyncratic hepatotoxicity[3]. Therefore, the following protocols are designed not just to measure efficacy, but to systematically validate the pharmacokinetic (PK) stability and safety of the compound.

MOA Cmpd Thiophene-Benzoic Acid Derivative Mcl1 Mcl-1 Protein (Anti-apoptotic) Cmpd->Mcl1 Anchors to Arg263 BaxBak Bax/Bak (Pro-apoptotic) Mcl1->BaxBak Releases Mito Mitochondrial Membrane BaxBak->Mito Pores Form Apop Apoptosis Mito->Apop Cytochrome c

Fig 1: Mechanistic pathway of thiophene-benzoic acid derivatives targeting Mcl-1 to induce apoptosis.

Phase 1: Formulation and Pharmacokinetics (PK)

Causality & Experimental Design

Due to the zwitterionic potential of the secondary amine and carboxylic acid, alongside the highly lipophilic thiophene tail, these compounds often exhibit poor aqueous solubility at physiological pH. Utilizing a standard saline vehicle will likely result in precipitation and erratic oral bioavailability. We utilize a co-solvent system to ensure the benzoic acid remains ionized while surfactants stabilize the lipophilic tail.

Step-by-Step Protocol: PK Profiling
  • Vehicle Preparation: Prepare a formulation of 5% DMSO, 40% PEG-300, 5% Tween-80, and 50% PBS (pH 7.4). Sonicate at 37°C for 15 minutes until a clear solution is achieved.

  • Animal Selection: Fast male C57BL/6 mice (8-10 weeks old, n=3 per route) for 12 hours prior to oral dosing.

  • Administration:

    • Intravenous (IV): Administer 2 mg/kg via the lateral tail vein.

    • Per Os (PO): Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Sample Processing: Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma. Extract compounds using protein precipitation (3 volumes of cold acetonitrile containing an internal standard).

  • Quantification: Analyze via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

Quantitative Data: Representative PK Parameters
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1,450 ± 120850 ± 95
AUC0-t (ng·h/mL) 2,100 ± 1804,200 ± 310
T1/2 (h) 1.8 ± 0.22.4 ± 0.3
Clearance (L/h/kg) 0.95 ± 0.1N/A
Bioavailability (F%) N/A40.0%

Phase 2: Maximum Tolerated Dose (MTD) & Safety

Causality & Experimental Design

Because thiophene rings can be metabolically oxidized into reactive S-oxides[3], assessing acute hepatotoxicity is mandatory. The MTD protocol is designed to identify dose-limiting toxicities (DLTs) before initiating long-term efficacy models.

Step-by-Step Protocol: MTD Escalation
  • Dose Escalation: Group naive mice (n=5/group) and administer the compound PO at 10, 30, 100, and 300 mg/kg.

  • Clinical Observation: Monitor continuously for the first 4 hours post-dose for signs of acute distress (piloerection, lethargy, tremors).

  • Weight Tracking: Record body weight daily for 7 days. A weight loss of >15% is considered a DLT.

  • Biochemical Analysis: On Day 7, euthanize the animals and collect serum. Analyze for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to rule out thiophene-induced liver injury.

Workflow Phase1 Phase 1: PK & Formulation (Optimize Bioavailability) Phase2 Phase 2: MTD & Safety (Screen for Hepatotoxicity) Phase1->Phase2 Phase3 Phase 3: Xenograft Efficacy (Tumor Regression) Phase2->Phase3 Analysis Data Synthesis: PK/PD & Efficacy Correlation Phase3->Analysis

Fig 2: Step-by-step in vivo preclinical evaluation workflow for novel drug candidates.

Phase 3: In Vivo Efficacy (Xenograft Model)

Causality & Experimental Design

To validate target engagement, we utilize a subcutaneous xenograft model using MV4-11 cells (human acute myeloid leukemia). This cell line is notoriously dependent on Mcl-1 for survival. Tumor growth inhibition (TGI) in this model provides direct causal evidence that the benzoic acid derivative is successfully reaching the tumor microenvironment and disrupting anti-apoptotic signaling.

Step-by-Step Protocol: Tumor Efficacy
  • Cell Inoculation: Resuspend 5 × 10⁶ MV4-11 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old female NOD/SCID mice.

  • Randomization: Once tumors reach an average volume of 100–150 mm³ (approx. Day 10), randomize mice into three groups (n=8/group): Vehicle, 10 mg/kg, and 30 mg/kg.

  • Dosing Regimen: Administer treatments PO, once daily for 21 consecutive days.

  • Measurement: Measure tumors thrice weekly using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Endpoint: Euthanize mice on Day 21. Excise and weigh tumors. Snap-freeze half the tumor for downstream Western blot analysis (to confirm Bax/Bak activation) and fix the other half in formalin for IHC.

Quantitative Data: Efficacy Summary (Day 21)
Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 1,250 ± 180-+2.1%
Compound (10 mg/kg) 680 ± 11045.6% +1.5%
Compound (30 mg/kg) 210 ± 5083.2% -3.4%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid. Executive Summary & M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid.

Executive Summary & Mechanistic Overview

The synthesis of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid requires the selective mono-alkylation of 4-aminobenzoic acid (PABA). While direct N-alkylation using alkyl halides is possible, it frequently suffers from poor chemoselectivity, leading to over-alkylation (yielding tertiary amines) and unwanted esterification of the carboxylic acid group[1].

To ensure high chemoselectivity and yield, Reductive Amination using 2-(thiophen-2-yl)acetaldehyde and Sodium Triacetoxyborohydride (STAB) is the industry standard[2]. However, PABA is a strongly electron-deficient aniline due to the electron-withdrawing nature of the para-carboxylic acid group. This significantly lowers the nucleophilicity of the amine, making the initial iminium ion formation the rate-limiting step. Overcoming this requires precise control over the acid catalyst and the reaction environment[3].

Mandatory Visualization: Reaction Workflows

Workflow PABA 4-Aminobenzoic Acid (Weak Nucleophile) Imine Iminium Intermediate (Rate-Limiting) PABA->Imine + Acid Catalyst Aldehyde 2-(Thiophen-2-yl) acetaldehyde Aldehyde->Imine Reduction STAB / TFA Reduction Imine->Reduction - H2O Product Target Product (Mono-alkylated) Reduction->Product

Caption: Reductive amination workflow for 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction yield is stuck below 40%, and I recover mostly unreacted PABA. How can I drive the reaction forward? A1: The electron-withdrawing nature of the para-carboxylic acid significantly reduces the nucleophilicity of the amine. Standard STAB/Acetic Acid (AcOH) conditions are often too mild for electron-deficient anilines[3]. Causality & Solution: Switch the acid catalyst from Acetic Acid to Trifluoroacetic Acid (TFA). TFA facilitates both the imine formation and the subsequent reduction by generating a more reactive tris(trifluoroacetoxy)borohydride anion in situ[3]. Additionally, use 4Å molecular sieves to actively sequester water and drive the equilibrium toward the iminium intermediate before adding the reductant.

Q2: I am observing a significant amount of a dialkylated byproduct (tertiary amine). How do I prevent over-alkylation? A2: Over-alkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting PABA and reacts with excess aldehyde. Causality & Solution: Strictly control the stoichiometry of 2-(thiophen-2-yl)acetaldehyde to exactly 0.95 - 0.98 equivalents relative to PABA. Add the aldehyde dropwise at 0 °C. Ensure you are using STAB rather than Sodium Borohydride (NaBH4); STAB is bulkier and highly selective for iminium ions over carbonyls, which prevents the reduction of unreacted aldehyde into an alcohol and minimizes over-alkylation[2].

Q3: The product is difficult to isolate from the aqueous workup. What is the best purification strategy? A3: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid contains both a secondary amine and a carboxylic acid, making it amphoteric and prone to forming intractable emulsions during liquid-liquid extraction. Causality & Solution: Avoid exhaustive extractions. Instead, perform an isoelectric precipitation. After quenching the reaction, adjust the aqueous layer's pH to ~4.0–4.5 (the approximate isoelectric point of the product). The zwitterionic form will precipitate out of the aqueous solution. Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Troubleshooting Issue Low Yield or Impurities? Unreacted High Unreacted PABA? Issue->Unreacted Dialkylated Dialkylated Byproduct? Issue->Dialkylated Sol1 Use TFA instead of AcOH Add 4Å Molecular Sieves Unreacted->Sol1 Yes Sol2 Reduce Aldehyde to 0.95 eq. Lower Temp to 0°C Dialkylated->Sol2 Yes

Caption: Decision tree for troubleshooting common reductive amination synthesis issues.

Quantitative Data Presentation

The following table summarizes the expected outcomes based on different reaction parameters for the reductive amination of PABA.

SolventAcid CatalystReducing AgentTemp (°C)AdditivesExpected Yield (%)Primary Impurity
DCEAcetic Acid (1.5 eq)STAB (1.5 eq)25None35 - 45%Unreacted PABA
MeOHNoneNaBH3CN (1.5 eq)65 (Reflux)None50 - 60%Dialkylated amine
DCE TFA (2.0 eq) STAB (1.5 eq) 0 to 25 4Å Mol. Sieves 85 - 92% Trace alcohol
THFAcetic Acid (1.5 eq)NaBH4 (1.5 eq)25None< 20%Thiophene ethanol

Note: The optimized conditions (bolded) leverage TFA to activate the electron-deficient amine and STAB to ensure chemoselectivity.

Standardized Experimental Protocol

Self-Validating Workflow for High-Yield Synthesis This protocol utilizes the optimized STAB/TFA system to ensure complete conversion of the electron-deficient PABA[3].

Materials Required:

  • 4-Aminobenzoic acid (PABA): 1.0 equivalent (e.g., 10 mmol, 1.37 g)

  • 2-(Thiophen-2-yl)acetaldehyde: 0.98 equivalents (9.8 mmol, 1.24 g)

  • Sodium Triacetoxyborohydride (STAB): 1.5 equivalents (15 mmol, 3.18 g)

  • Trifluoroacetic acid (TFA): 2.0 equivalents (20 mmol, 1.53 mL)

  • 1,2-Dichloroethane (DCE), anhydrous: 40 mL

  • 4Å Molecular Sieves (activated): 2.0 g

Step-by-Step Methodology:

  • Imine Formation (Activation): In an oven-dried round-bottom flask flushed with inert gas (N2 or Ar), suspend PABA (1.37 g) and activated 4Å molecular sieves in 30 mL of anhydrous DCE.

  • Catalysis: Cool the suspension to 0 °C using an ice bath. Slowly add TFA (1.53 mL) dropwise. Stir for 10 minutes to ensure complete dissolution and protonation.

  • Aldehyde Addition: Dissolve 2-(thiophen-2-yl)acetaldehyde (1.24 g) in 10 mL of anhydrous DCE. Add this solution dropwise to the reaction flask over 15 minutes at 0 °C. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to allow the rate-limiting iminium ion to form fully.

  • Reduction: Re-cool the reaction mixture to 0 °C. Add STAB (3.18 g) in three equal portions over 15 minutes to prevent sudden temperature spikes and suppress the reduction of any unreacted aldehyde[2].

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Quenching & Isoelectric Isolation: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3. Filter the mixture through a pad of Celite to remove the molecular sieves and borate salts. Transfer the filtrate to a separatory funnel and separate the aqueous layer. Carefully adjust the pH of the aqueous layer to ~4.5 using 1M HCl.

  • Collection: Collect the resulting precipitated 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid via vacuum filtration. Wash the filter cake with cold distilled water and dry under a high vacuum.

References

  • Title: Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties Source: Natural Product Research (Taylor & Francis) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of isolating 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of isolating 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid. This active pharmaceutical intermediate combines a lipophilic thiophene ring, a flexible ethylamine linker, and an ionizable aminobenzoic acid moiety. These structural attributes predispose the compound to three major crystallization hurdles: Liquid-Liquid Phase Separation (LLPS or "oiling out")[1], pH-dependent zwitterion precipitation[2], and polymorphic impurity entrapment[3].

Part 1: Troubleshooting FAQs

Q1: My crystallization yields a sticky, gummy residue instead of a crystalline powder. What is happening? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[4]. The highly lipophilic thiophene moiety combined with rapid supersaturation causes the solute to separate into a solute-rich liquid phase rather than integrating into a rigid crystal lattice. This oil phase acts as a highly effective solvent for structurally similar impurities. When this metastable oil eventually solidifies spontaneously, it bypasses the impurity rejection process, leading to a gummy, impure mass[4]. Resolution: You must bypass the miscibility gap. Implement a seeded cooling profile with a very slow cooling rate, or shift to an anti-solvent crystallization coupled with sonication (sonocrystallization) to force immediate solid-liquid nucleation[5].

Q2: The isolated crystals contain high levels of unreacted 4-aminobenzoic acid despite multiple recrystallizations. How do I purge this impurity? Causality: Both your target product and the 4-aminobenzoic acid impurity contain carboxylic acid and amine groups, allowing them to form zwitterions[3]. At their respective isoelectric points (pI), these molecules have no net charge, which drastically reduces their solubility[2]. If the crystallization pH is not strictly controlled, the zwitterions of both the product and the impurity will co-precipitate simultaneously. Resolution: Shift the pH outside the zwitterionic range during the initial dissolution to keep the impurity solvated, then slowly titrate back to the target pI under high-shear mixing to induce controlled, selective nucleation[2].

Q3: I am seeing batch-to-batch variability in crystal habit and inconsistent purity profiles. How can I standardize the polymorph? Causality: Aminobenzoic acid derivatives are notoriously prone to polymorphism[3]. Variations in cooling rates or the presence of trace thiophene impurities can poison specific crystal faces, directing the growth toward a metastable polymorph[6]. Resolution: Utilize sonocrystallization. Acoustic cavitation reduces the induction time and metastable zone width, consistently driving the nucleation toward the most thermodynamically stable polymorph while preventing the agglomeration of impurities[6].

Part 2: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Sonocrystallization (LLPS Prevention)

Self-Validation Check: The use of a 0.22 µm filter ensures no heterogeneous nucleants trigger premature crystallization, proving that nucleation is exclusively driven by the acoustic cavitation.

  • Dissolution: Dissolve the crude 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid in a water-miscible organic solvent (e.g., DMSO) at 50°C.

  • Filtration: Polish filter the solution through a 0.22 µm PTFE membrane into a clean crystallizer.

  • Sonication: Insert an ultrasonic probe (20 kHz) into the crystallizer and initiate continuous sonication.

  • Anti-solvent Addition: Slowly add the anti-solvent (Water) at a controlled rate of 0.1 bed volumes/min. The acoustic cavitation provides localized pressure differentials, bypassing the LLPS boundary and forcing immediate solid-liquid nucleation[5].

  • Isolation: Age the slurry for 2 hours at 20°C, filter, and wash with cold anti-solvent.

Protocol B: pH-Shift Crystallization (Zwitterion Control)

Self-Validation Check: Extracting the basic aqueous layer with an organic solvent before acidification physically removes non-ionizable impurities, guaranteeing that any remaining impurities are strictly pH-dependent.

  • Alkaline Dissolution: Suspend the crude material in water and add 1M NaOH until pH > 9. The molecule will dissolve completely as a carboxylate anion[2].

  • Impurity Extraction: Wash the basic aqueous layer with an immiscible organic solvent (e.g., ethyl acetate) to extract non-ionizable thiophene byproducts. Discard the organic layer.

  • Controlled Acidification: Slowly titrate the aqueous layer with 1M HCl toward the calculated isoelectric point (typically pH 3.5 - 4.5 for aminobenzoic acids)[2].

  • Seeding: Add 1% w/w pure seed crystals just before the cloud point to prevent massive uncontrolled precipitation and trap impurities.

Part 3: Quantitative Data & Impurity Profiling

Table 1: Impurity Profiling and Resolution Strategies

Impurity TypeDetection MethodCausality / MechanismResolution Strategy
Unreacted 4-Aminobenzoic Acid HPLC (UV 254 nm)Co-precipitation due to overlapping zwitterion pI[2]pH-shift crystallization (Protocol B)
Thiophene Byproducts GC-MS / LC-MSPartitioning into the LLPS "oil" phase[1]Sonocrystallization (Protocol A)
Metastable Polymorphs PXRD / DSCKinetic trapping during fast cooling[3]Seeding / Acoustic Cavitation[6]
Oxidative Degradants HPLC (DAD)Oxidation of thiophene/secondary amineDegass solvents, crystallize under N₂

Part 4: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Crude 4-{[2-(Thiophen-2-yl)ethyl] amino}benzoic acid Decision1 Is the product oiling out (LLPS)? Start->Decision1 OilingOut Yes: Gummy/Sticky Mass (Impurity Entrapment) Decision1->OilingOut High Supersaturation NoOiling No: Solid Precipitate Decision1->NoOiling Controlled Kinetics SonoCryst Apply Protocol A: Anti-Solvent Sonocrystallization (Bypasses LLPS) OilingOut->SonoCryst Decision2 Are 4-ABA impurities co-precipitating? NoOiling->Decision2 SonoCryst->Decision2 pHTherapy Yes: Overlapping pI Decision2->pHTherapy High 4-ABA Pure High-Purity, Stable Crystalline Polymorph Decision2->Pure Clean Profile pHProtocol Apply Protocol B: pH-Shift Crystallization (Zwitterion Control) pHTherapy->pHProtocol pHProtocol->Pure

Troubleshooting workflow for resolving LLPS and zwitterion impurity entrapment.

References

  • Title: In-Situ Studies of Crystallization Processes and Other Aspects of Polymorphism Source: Cardiff University URL: [Link]

  • Title: The Effects of Ultrasound on Crystals: Sonocrystallization and Sonofragmentation Source: OUCI URL: [Link]

  • Title: Altering ROY polymorph crystallization in conventional and microfluidic crystallizers with acoustic cavitation Source: ResearchGate URL: [Link]

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: WO2015124687A1 - Recombinant strain producing o-aminobenzoate and fermentative production of aniline from renewable resources via 2-aminobenzoic acid Source: Google Patents URL

Sources

Troubleshooting

Optimizing solvent conditions for 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid reactions

Technical Support Center: Solvent Optimization for 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic Acid Introduction Welcome to the Technical Support Center. This resource is engineered for researchers and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent Optimization for 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic Acid

Introduction Welcome to the Technical Support Center. This resource is engineered for researchers and drug development professionals working with 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid. Due to its amphoteric nature (a secondary amine and a carboxylic acid) and the lipophilic thiophene appendage, this molecule presents unique solubility and reactivity challenges. This guide provides field-proven, causally-explained troubleshooting steps and self-validating protocols to optimize your synthetic workflows.

Section 1: Troubleshooting & FAQs (Zwitterion Dynamics & Reactivity)

Q1: Why is my starting material completely insoluble in moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? Expertise & Causality: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid exists in an equilibrium between its neutral and zwitterionic forms. In many environments, the acidic proton transfers to the basic secondary amine, creating a highly polar zwitterion[1]. These zwitterions form strong intermolecular electrostatic networks that resist dissolution in solvents with low dielectric constants. The exact distribution between non-zwitterionic and zwitterionic aggregates is highly solvent-dependent[2]. Solution: To disrupt this zwitterionic network, you must alter the solvent's solvation energy or the molecule's ionization state. Switch to highly polar aprotic solvents (DMF, DMAc, or DMSO) which stabilize separated charges. Alternatively, adding a stoichiometric amount of a volatile organic base (e.g., N,N-Diisopropylethylamine, DIPEA) deprotonates the carboxylic acid, breaking the zwitterion and drastically improving solubility in organic media.

Q2: Which solvent system is optimal for amide coupling without causing side reactions at the thiophene ring or the secondary amine? Expertise & Causality: Amide couplings of aminobenzoic acid derivatives are prone to oligomerization or poor activation. The 2-thiophenyl moiety is electron-rich and can degrade under harsh, acidic, or highly oxidative conditions. Using Propylphosphonic Anhydride (T3P) in EtOAc or DMF, combined with pyridine or DIPEA, is highly effective for aminobenzoic acids. T3P minimizes epimerization and avoids the generation of reactive intermediates that could attack the thiophene ring[3]. Solution: A solvent matrix of DMF with T3P (50% wt solution in EtOAc) and DIPEA provides a robust environment. If the amine coupling partner is sterically hindered, switching to HATU in pure DMF is the recommended alternative, as it provides rapid reaction times for challenging substrates[4].

Section 2: Quantitative Solvent Selection Matrix

The following table synthesizes the physicochemical impacts of various solvent systems on 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid to guide your experimental design.

Solvent SystemDielectric Constant (ε)Zwitterion StabilizationSolubility ProfileOptimal Reaction Application
DMF / DIPEA ~36.7High (Disrupted by base)ExcellentAmide coupling (HATU/T3P); General activation
EtOAc / Pyridine ~6.0LowModerateT3P-mediated amide coupling[3]
DCM / TEA ~8.9LowGood (Only when ionized)N-alkylation; Acylation of the secondary amine
DMSO / K2CO3 ~46.7HighExcellentSN2 Alkylations; High-temperature substitutions
Water / MeOH ~80.0 / 33.0Very HighPoor (Causes aggregation)Crystallization; Final product precipitation[2]

Section 3: Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Self-Validating System) This protocol is designed to be self-validating: the use of T3P generates highly water-soluble byproducts. During the aqueous workup, any unreacted amphoteric starting material and coupling byproducts partition into the aqueous phase, ensuring that the organic phase exclusively contains the neutral amide product.

  • Preparation: In an oven-dried flask under nitrogen, suspend 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Zwitterion Disruption: Add DIPEA (3.0 eq) dropwise. Causality: The base deprotonates the carboxylic acid, breaking the insoluble zwitterionic lattice and yielding a homogenous solution.

  • Activation: Cool the reaction mixture to 0 °C. Slowly add T3P (50% solution in EtOAc, 1.5 eq)[4].

  • Propagation: Remove the ice bath and stir at room temperature for 4–8 hours. Monitor conversion via LC-MS.

  • Self-Validating Workup: Dilute the mixture with EtOAc (10 volumes) and wash sequentially with saturated aqueous NaHCO3 (3x) and 1M HCl (1x). Validation: The amphoteric starting material will be extracted into the aqueous layers. A TLC of the organic layer showing a single new spot validates the chemical conversion and successful purification. Dry over Na2SO4 and concentrate.

Protocol B: N-Alkylation of the Secondary Amine

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DMSO (0.5 M).

  • Base Addition: Add finely powdered anhydrous K2CO3 (2.5 eq). Causality: K2CO3 acts as an acid scavenger and deprotonates the amine, enhancing its nucleophilicity without hydrolyzing the alkyl halide.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heating: Heat the mixture to 60 °C for 12 hours.

  • Isolation: Pour the reaction mixture slowly into rapidly stirring ice-cold water. The product will precipitate. Filter, wash with cold water, and dry under vacuum.

Section 4: Reaction Workflow & Optimization Pathway

The following diagram illustrates the logical decision tree for selecting the appropriate solvent and reagent system based on the desired functionalization of the molecule.

SolventOptimization SM 4-{[2-(Thiophen-2-yl)ethyl]amino} benzoic acid ReactionType Target Reaction? SM->ReactionType Amide Amide Coupling (COOH Activation) ReactionType->Amide Path A NAlk N-Alkylation/Acylation (NH Reactivity) ReactionType->NAlk Path B Zwitterion Zwitterion Aggregation Poor Solubility Amide->Zwitterion Standard Solvents (DCM/EtOAc) SolvDMF Solvent: DMF or DMAc Base: DIPEA (3 eq) Breaks Zwitterion Amide->SolvDMF Direct Route SolvDMSO Solvent: DMSO Base: K2CO3 Enhances Nucleophilicity NAlk->SolvDMSO Zwitterion->SolvDMF Optimize ReagentT3P Reagent: T3P (50% in EtOAc) High Yield, Low Epimerization SolvDMF->ReagentT3P ReagentHATU Reagent: HATU For Sterically Hindered Amines SolvDMF->ReagentHATU WorkupPpt Water Precipitation Isolates Product SolvDMSO->WorkupPpt WorkupAq Aqueous Workup Removes Unreacted SM ReagentT3P->WorkupAq ReagentHATU->WorkupAq

Caption: Workflow for solvent and reagent selection to overcome zwitterionic aggregation in synthetic routes.

References

  • [1] Title: Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures | The Journal of Physical Chemistry A - ACS Publications. Source: acs.org. 1

  • [2] Title: The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solva ... - CrystEngComm. Source: rsc.org. 2

  • [3] Title: Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 - PMC. Source: nih.gov. 3

  • [4] Title: A Comparative Guide to the Performance of 3-Aminobenzoic Acid Hydrochloride in Diverse Coupling Methodologies - Benchchem. Source: benchchem.com. 4

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility for 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and assay development scientists struggling with the low dimethyl sulfoxide (DMSO) solubility o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and assay development scientists struggling with the low dimethyl sulfoxide (DMSO) solubility of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid .

Below, we deconstruct the chemical barriers preventing solvation and provide field-proven, self-validating protocols to rescue your stock solutions without compromising downstream biological or analytical assays.

Mechanistic Analysis: The Solvation Barrier

To solve a solubility issue, we must first understand the causality behind it. 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid possesses three structural features that create a perfect storm for high crystal lattice energy:

  • Carboxylic Acid Dimerization: Benzoic acid derivatives are notorious for forming highly stable, hydrogen-bonded dimers in the solid state[1]. While DMSO is an excellent hydrogen-bond acceptor, it lacks the hydrogen-bond donating capacity required to efficiently break these robust dimers on its own.

  • Extensive Pi-Pi Stacking: The planar aromatic systems—both the benzoic acid core and the lipophilic thiophene ring—engage in strong intermolecular pi-pi stacking, further locking the molecules into a rigid crystal lattice.

  • Zwitterionic Potential: The presence of a secondary amine (electron-donating to the ring) and a carboxylic acid creates the potential for complex intermolecular electrostatic networks. In aprotic solvents like DMSO, meta- and para-aminobenzoic acids often exist in nonionic forms but still aggregate into thermodynamically stable dimers or tetramers[2].

When you add DMSO to this compound, the solvent attempts to solvate the surface of the crystal, but the internal lattice energy (driven by H-bonds and pi-stacking) exceeds the solvation energy provided by the DMSO.

Solvation A Undissolved Compound (High Lattice Energy) B Add DMSO (H-Bond Acceptor) A->B C Partial Solvation (Suspension) B->C D Add Organic Base (e.g., DIPEA) C->D If insoluble E Deprotonated Carboxylate Salt D->E F Complete Solvation (Clear Solution) E->F Breaks dimers

Pathway of base-catalyzed solvation for benzoic acid derivatives in DMSO.

Quantitative Solubilization Strategies

Before proceeding to the step-by-step protocols, review the table below to select the strategy that best fits your downstream assay constraints.

Solubilization StrategyReagent / ConditionMechanism of ActionDownstream Assay Compatibility
Base Addition 1.1 eq DIPEA or TEADeprotonates the carboxylic acid to form a highly soluble, polar carboxylate salt[3].High; requires buffer pH check before sensitive cell assays.
Thermal Agitation 37°C - 50°C + SonicationProvides kinetic energy to overcome high crystal lattice energy.Very High; no chemical additives introduced.
Co-Solvent Matrix 10% v/v DMFDisrupts pi-pi stacking of the thiophene ring more effectively than DMSO alone.Moderate; DMF can be toxic to certain cell lines at >0.1% final conc.
Chaotropic Addition 5% v/v PEG-400Acts as a surfactant/solubilizer to stabilize the lipophilic thiophene tail.High; PEG is generally well-tolerated in biological systems.

Step-by-Step Troubleshooting Protocols

Protocol A: Base-Assisted Deprotonation (The Chemical Fix)

Causality: Benzoic acid derivatives are weak acids (pKa ~4.2). By adding a stoichiometric amount of a non-nucleophilic organic base, the carboxylic acid is deprotonated, yielding a carboxylate salt. This ionic species interacts strongly with the highly polar DMSO (dielectric constant ~47), drastically increasing solubility[3].

Methodology:

  • Weighing: Accurately weigh 10.0 mg of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (MW ≈ 247.3 g/mol ) into a 1.5 mL low-bind microcentrifuge tube.

  • Primary Solvation: Add 900 µL of anhydrous DMSO (≥99.9% purity). Vortex for 30 seconds. A cloudy suspension will likely remain.

  • Stoichiometric Base Addition: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA). For 10 mg of compound (~40.4 µmol), add 7.7 µL of DIPEA .

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Self-Validation Check: Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the bottom of the tube under a bright light. If no pellet forms and the solution is optically clear, the lattice energy barrier has been overcome via salt formation. Adjust the final volume to 1.0 mL with DMSO to achieve a ~40 mM stock.

Protocol B: Thermokinetic Disruption (The Physical Fix)

Causality: If base addition is strictly prohibited by your assay protocols, the issue may be kinetic. The compound can dissolve thermodynamically, but the rate of dissolution is extremely slow at room temperature. Heat and acoustic cavitation provide the activation energy required to break the lattice.

Methodology:

  • Prepare the suspension of the compound in DMSO as described in Protocol A (Steps 1-2).

  • Seal the tube tightly with Parafilm to prevent moisture ingress (DMSO is highly hygroscopic).

  • Place the tube in a heated ultrasonic water bath set to 45°C .

  • Sonicate for 15-minute intervals, vortexing for 10 seconds between each interval.

  • Self-Validation Check: Allow the clear solution to cool to room temperature (22°C) for 2 hours. If the compound crashes out (precipitates), your target concentration exceeds the thermodynamic solubility limit of the neutral species in DMSO. You must either dilute the stock or proceed to Protocol A.

Troubleshooting Start Assess DMSO Solubility Step1 Vortex & Sonicate (45°C for 15 min) Start->Step1 Check1 Is solution clear at Room Temp? Step1->Check1 Step2 Add 1.1 eq. DIPEA Check1->Step2 No Success Proceed to Assay Prep Check1->Success Yes Check2 Is solution clear? Step2->Check2 Step3 Use Co-solvent (10% DMF or PEG400) Check2->Step3 No Check2->Success Yes Step3->Success

Step-by-step troubleshooting workflow for overcoming poor DMSO solubility.

Frequently Asked Questions (FAQs)

Q: Will adding DIPEA or TEA to my DMSO stock affect my cell-based assays? A: In most cases, no, provided the final dilution is high. If you create a 40 mM stock in DMSO and dilute it 1:1000 into your cell culture media (final concentration 40 µM compound, 0.1% DMSO), the concentration of DIPEA will be ~44 µM. Standard physiological buffers (like DMEM or RPMI) have ample buffering capacity (e.g., via bicarbonate or HEPES) to neutralize this trace amount of base without shifting the bulk pH.

Q: My compound dissolved perfectly in DMSO using Protocol A, but it immediately crashed out (precipitated) when I added it to my aqueous assay buffer. How do I fix this? A: This is a classic "solvent shift" precipitation. When the DMSO stock is diluted into an aqueous buffer, the local concentration of DMSO drops rapidly. The highly lipophilic 2-(thiophen-2-yl)ethyl tail forces the compound out of solution before it can establish equilibrium. Troubleshooting:

  • Pre-warm your aqueous buffer to 37°C.

  • Add the DMSO stock dropwise while vortexing the buffer vigorously to prevent high local concentrations of the compound.

  • Consider adding a carrier protein like 0.1% BSA (Bovine Serum Albumin) to your buffer; the hydrophobic pockets of BSA will sequester the lipophilic thiophene tail and keep the compound in solution.

Q: Can I use sodium hydroxide (NaOH) instead of an organic base like DIPEA? A: Yes, forming a sodium salt is a highly effective method to increase the solubility of acidic compounds[3]. However, adding aqueous NaOH introduces water into your anhydrous DMSO stock. Water drastically reduces the solubility of lipophilic compounds in DMSO and can cause localized precipitation. If you must use an inorganic base, use a highly concentrated methanolic NaOH solution to minimize water introduction.

Q: Is the low solubility an indicator that my compound has degraded? A: Unlikely. Amino-benzoic acid derivatives are generally highly stable as crystalline solids[4]. The low solubility is a physical property driven by the high lattice energy of the solid state, not chemical degradation. However, if the powder has changed color (e.g., from off-white to dark brown), verify purity via LC-MS or NMR before proceeding.

References

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing.[Link]

  • Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. PMC (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Mitigating Degradation of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid During Long-Term Storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid. The inherent structural motifs of this molecule—a thiop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid. The inherent structural motifs of this molecule—a thiophene ring, a secondary aromatic amine, and a benzoic acid—present unique challenges to its long-term stability. This document provides a comprehensive framework for understanding and mitigating potential degradation pathways, ensuring the integrity and reproducibility of your experimental results.

Introduction to the Stability of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is a molecule of interest in various research and development fields. Its stability is paramount for obtaining reliable data. The primary degradation pathways are anticipated to involve oxidation of the electron-rich thiophene ring and the secondary amine, as well as potential photodegradation.[1] The benzoic acid moiety may also influence stability, particularly in solution at different pH values. Understanding these potential liabilities is the first step toward implementing effective storage and handling strategies.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid?

A1: For long-term storage, the solid compound should be stored at or below -20°C in a tightly sealed container, protected from light.[2] The container should be purged with an inert gas, such as argon or nitrogen, to minimize exposure to oxygen.[1]

Q2: How should I store solutions of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid?

A2: Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, we recommend storing solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The choice of solvent can impact stability; aprotic solvents may be preferable to protic solvents to minimize pH-related degradation. Solutions should be stored in amber vials to protect against photodegradation.

Q3: What are the visible signs of degradation?

A3: A change in the color of the solid material or solution can be an initial indicator of degradation. The formation of colored impurities is often associated with oxidative or photolytic degradation pathways.[1] Any observed changes in solubility or the appearance of particulate matter should also be considered a sign of potential degradation.

Q4: How can I analytically assess the purity of my stored compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for assessing the purity of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid.[3] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any impurities, aiding in the elucidation of degradation pathways.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Compound degradation due to improper storage (oxidation, hydrolysis, photodegradation).1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions: ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature. 3. For solutions, prepare them fresh before use and use degassed solvents.
Decreased biological activity or inconsistent experimental results Loss of compound potency due to degradation.1. Re-evaluate the purity of the compound using a validated stability-indicating HPLC method. 2. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage and handling procedures. 3. Consider performing a forced degradation study to understand the lability of the molecule under your specific experimental conditions.[4]
Change in physical appearance (color, solubility) Formation of degradation products.1. Do not use the material if a significant change in appearance is observed. 2. Attempt to identify the impurities using techniques like LC-MS and NMR. 3. This information can help in understanding the degradation pathway and in optimizing storage conditions.

Predicted Degradation Pathways

Based on the chemical structure of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid, several degradation pathways can be predicted. Understanding these pathways is crucial for developing a comprehensive stability-indicating analytical method.

Parent_Compound 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid Oxidation Oxidation (O₂, light) Parent_Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent_Compound->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) Parent_Compound->Photodegradation Thiophene_S_Oxide Thiophene-S-oxide Oxidation->Thiophene_S_Oxide N_Oxide N-oxide Oxidation->N_Oxide Decarboxylation Decarboxylation Product Hydrolysis->Decarboxylation Photolysis_Products Complex Photolysis Products Photodegradation->Photolysis_Products

Caption: Predicted degradation pathways for 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage
  • Preparation: Ensure the compound is in a solid, crystalline form. If received in a different state, lyophilization from a suitable solvent system may be considered.

  • Container: Place the solid compound in a clean, dry amber glass vial.

  • Inert Atmosphere: Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vial with a cap containing a chemically resistant liner.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial in a freezer at -20°C or below for long-term storage.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[4]

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution (e.g., in Acetonitrile/Water) Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prepare_Stock->Acid_Hydrolysis Expose aliquots Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prepare_Stock->Base_Hydrolysis Expose aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prepare_Stock->Oxidation Expose aliquots Thermal Thermal Stress (e.g., 80°C in solution) Prepare_Stock->Thermal Expose aliquots Photolytic Photolytic Stress (ICH Q1B guidelines) Prepare_Stock->Photolytic Expose aliquots HPLC_Analysis HPLC-UV Analysis (Monitor for new peaks) Acid_Hydrolysis->HPLC_Analysis Analyze at time points Base_Hydrolysis->HPLC_Analysis Analyze at time points Oxidation->HPLC_Analysis Analyze at time points Thermal->HPLC_Analysis Analyze at time points Photolytic->HPLC_Analysis Analyze at time points LCMS_Analysis LC-MS Analysis (Identify degradation products) HPLC_Analysis->LCMS_Analysis Characterize peaks Mass_Balance Calculate Mass Balance LCMS_Analysis->Mass_Balance

Caption: Workflow for a forced degradation study.

Summary of Recommended Stability Testing Parameters

Stress Condition Typical Reagent/Condition Purpose
Acidic Hydrolysis 0.1 M HCl at 60°CTo assess lability to low pH environments.
Basic Hydrolysis 0.1 M NaOH at 60°CTo assess lability to high pH environments.
Oxidation 3% H₂O₂ at room temperatureTo evaluate susceptibility to oxidative degradation.[4]
Thermal Degradation 80°C in solutionTo determine the effect of elevated temperatures.
Photostability Exposure to UV and visible light (ICH Q1B)To assess sensitivity to light.

References

  • PubChem. (n.d.). 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Raijada, D. K., Singh, S., & Bansal, A. K. (2010).
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kumi, S. (2013). Forced degradation studies.
  • Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied microbiology and biotechnology, 32(6), 715–720.
  • Bighley, L. D., & Berge, S. M. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Vallejo, M., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26.
  • International Council for Harmonisation. (2024). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • Kim, H. J., & Lee, J. H. (2024). Effects of Different Temperature Storage Conditions and Packaging Types Affects Colour Parameters, Amino Acid Composition, Microbial Contamination, and Key Bioactive Molecules of Moringa oleifera Lam. Powder. Foods, 13(1), 154.
  • Wang, J., Yiu, B., Obermeyer, J., Filipe, C. D. M., Brennan, J. D., & Pelton, R. (2012). Effects of temperature and relative humidity on the stability of paper-immobilized antibodies. Biomacromolecules, 13(2), 559–564.
  • PubChem. (n.d.). 4-(Thiophen-2-yl)benzoic acid. Retrieved from [Link]

  • Merey, H. A., & Zaazaa, H. E. (2015). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 7(15), 6334–6341.
  • Adams, R., & Cohen, F. L. (1928).
  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Determination of some aminobenzoic acid derivatives: glafenine and metoclopramide. Journal of pharmaceutical and biomedical analysis, 26(2), 203–210.
  • PubChem. (n.d.). 4-[[oxo(thiophen-2-yl)methyl]amino]benzoic acid [2-(5-ethyl-2-thiophenyl)-2-oxoethyl] ester. Retrieved from [Link]

  • Javanbakht, M., et al. (2013). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Journal of Food Science and Technology, 10(39), 101-111.
  • Kwok, W. M., Ma, C., & Phillips, D. L. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics, 22(14), 7216–7227.

Sources

Optimization

Resolving HPLC baseline noise for 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid analysis

Focus Analyte: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic advice and tackle the specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic advice and tackle the specific physicochemical challenges of your analyte.

4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is a complex zwitterionic molecule. It features a hydrophobic, UV-active thiophene ring, a basic secondary amine (pKa ~9-10), and an acidic carboxylic acid (pKa ~4-5). To prevent severe peak tailing caused by secondary silanol interactions on reversed-phase columns, the mobile phase must be heavily buffered at a low pH (typically using Trifluoroacetic acid [TFA] or Formic acid). However, these acidic modifiers—combined with the low UV detection wavelength required for the thiophene moiety (~220-240 nm)—are the primary culprits for baseline noise and drift during gradient elution.

Below is your authoritative, self-validating guide to diagnosing and permanently resolving these chromatographic artifacts.

Diagnostic Workflow

BaselineDiagnostics Start Identify Baseline Anomaly Type Characterize Noise Pattern Start->Type Periodic Periodic / Rhythmic (Pump/Flow) Type->Periodic Regular Intervals Spikes Sharp Spikes (Air/Electrical) Type->Spikes Random/Sharp Drift Gradient Drift / Waviness (Mobile Phase) Type->Drift Multi-minute Shift Action1 Purge Pump & Check Valves Periodic->Action1 Action2 Check Degasser & Flow Cell Spikes->Action2 Action3 Balance UV Modifier (TFA) Drift->Action3 Validate Run Zero-Volume Bypass (Self-Validation) Action1->Validate Action2->Validate Action3->Validate

Fig 1: Diagnostic workflow for isolating and resolving HPLC baseline noise.

Section 1: Causality & Mechanisms of Baseline Instability

To troubleshoot effectively, we must first understand the causality behind the noise. Baseline anomalies are rarely random; they are physical or optical responses to system variables.

  • Mobile Phase Absorbance Shift (The TFA Effect): At low UV wavelengths (e.g., 220 nm), ion-pairing reagents like TFA have significant native absorbance. During a reversed-phase gradient (e.g., transitioning from Water to Acetonitrile), the changing organic concentration alters the dielectric constant of the solvent. This shifts the UV absorbance spectrum of the modifier, resulting in a severe, sweeping baseline drift 1[1].

  • Outgassing and Degasser Failure: The mixing of aqueous and organic solvents is an endothermic/exothermic process that abruptly changes gas solubility. If the in-line degasser fails, dissolved air precipitates out of the solution. These microscopic air bubbles scatter UV light in the flow cell, contributing greatly to baseline noise and appearing as sharp spikes 2[2].

  • Pump Pulsations: Faulty check valves, worn pump seals, or salt buildup lead to micro-fluctuations in solvent delivery. Because detector flow cells are highly sensitive to pressure and flow rate, this mechanical failure manifests as rhythmic, periodic baseline noise 3[3].

  • Temperature Fluctuations: The optical properties of mobile phases are temperature-dependent. Even minor variations in ambient laboratory temperature or column compartment heat can cause significant detector response changes and baseline waviness 4[4].

Section 2: Step-by-Step Experimental Protocols

Do not guess the source of the noise. Use these self-validating protocols to systematically isolate and eliminate the root cause.

Protocol A: The Zero-Volume Bypass Test (System Self-Validation)

Purpose: To definitively determine if baseline drift is caused by column bleed (stationary phase degradation) or by the mobile phase/detector optics.

  • Halt Flow: Stop the HPLC pump and allow system pressure to drop to zero.

  • Bypass Column: Disconnect the analytical column. Connect the injector outlet directly to the detector inlet capillary using a zero-dead-volume union.

  • Adjust Parameters: Set the flow rate to 50% of your normal method rate (to prevent over-pressuring the detector flow cell in the absence of column backpressure).

  • Execute Run: Inject a blank solvent and run the exact gradient method used for your analyte.

  • Evaluate Data:

    • If the baseline drift persists: The issue is strictly related to mobile phase absorbance, solvent contamination, or detector optics. Proceed to Protocol B.

    • If the baseline is flat: The previous noise was caused by column bleed, phase dewetting, or late-eluting contaminants washing off a dirty column[2]. Replace the column.

Protocol B: Mobile Phase Absorbance Balancing (TFA Normalization)

Purpose: To neutralize the severe baseline drift caused by TFA's shifting UV absorbance during a water-to-acetonitrile gradient.

  • Prepare Aqueous Phase (A): Measure exactly 1000 mL of HPLC-grade Water. Add 1.0 mL of LC-MS grade TFA (0.1% v/v). Mix thoroughly.

  • Prepare Organic Phase (B): Measure exactly 1000 mL of HPLC-grade Acetonitrile. Add 0.85 mL of LC-MS grade TFA (0.085% v/v).

    • Scientific Insight: Acetonitrile has a different UV cutoff and dielectric constant than water. By reducing the TFA concentration slightly in the organic phase, you perfectly balance the background absorbance profile across the entire gradient.

  • Degas: Sparge both solvents with helium or use vacuum sonication for 10 minutes to ensure all dissolved gases are removed prior to mounting on the system.

  • Equilibrate & Run: Flush the system with the new solvents for 30 minutes. Run a gradient blank. The baseline drift should now be neutralized to < 2 mAU.

Section 3: Quantitative Data & Parameters

Use the following table to benchmark your system's performance and determine if your baseline noise falls within acceptable analytical thresholds.

Noise CharacteristicPrimary CauseDiagnostic ActionAcceptable Threshold
High Frequency Noise UV Lamp Aging / ElectronicsCheck lamp energy/ignition hours< 0.05 mAU
Periodic Pulsations Faulty Check Valves / Air in PumpMonitor system pressure ripplePressure Δ < 1%
Sharp Spikes Air Bubbles in Flow CellFlush cell with degassed MethanolZero spikes in 10 min
Severe Baseline Drift Mobile Phase UV Absorbance ShiftRun zero-volume gradient blankDrift < 5 mAU / 10 min
Wavy Baseline Ambient Temperature FluctuationsActivate column oven / flow cell heater< 0.5 mAU variation
Section 4: Frequently Asked Questions (FAQs)

Q: Why does my baseline look like a sine wave when analyzing this compound? A: A sine wave or periodic pulsation is almost always mechanical, specifically related to the pump's piston strokes. Because the flow cell is pressure-sensitive, micro-fluctuations in flow rate alter the refractive index of the solvent inside the cell[3]. This is exacerbated when using high-salt buffers to control the zwitterionic state of your analyte. Solution: Purge the pump with 100% warm water followed by isopropanol to clear sticky check valves, or replace the pump seals.

Q: I am seeing random, sharp spikes on my chromatogram, but only during the gradient transition. Is my sample degrading? A: No, sharp spikes are rarely chemical. They are typically optical artifacts caused by outgassing. If your in-line degasser is failing, microscopic air bubbles will form during the gradient transition and pass through the detector flow cell, scattering the UV light[2]. Solution: Flush the flow cell with degassed methanol and verify that your degasser vacuum pressure is within manufacturer specifications.

Q: How does the Signal-to-Noise Ratio (SNR) impact the Limit of Detection (LOD) for my thiophene derivative? A: SNR is the foundational metric for analytical sensitivity. The LOD is universally defined as the number of noise heights that the peak signal must protrude from the baseline (typically S/N = 3) 5[5]. If your baseline noise is artificially high due to contaminated solvents or lamp aging, your LOD will proportionately increase, masking low-concentration impurities in your drug development assays.

Q: Can I use a different buffer to avoid low-UV noise entirely? A: Yes. If you are not coupling your HPLC to a Mass Spectrometer (which requires volatile buffers like TFA or Formate), you can switch to a Phosphate buffer (e.g., 20 mM Potassium Phosphate, pH 2.5). Phosphate has virtually no UV absorbance at 220 nm, providing a perfectly flat baseline even during steep gradients. Just ensure you flush the system with water before shutting down to prevent salt precipitation.

References

Sources

Troubleshooting

Optimizing reaction time for 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and chemoselective challenges encountered during the amidation of 4-{...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and chemoselective challenges encountered during the amidation of 4-{[2-(thiophen-2-yl)ethyl]amino}benzoic acid .

This guide bypasses generic advice, focusing strictly on the mechanistic causality of your substrate to provide self-validating, highly optimized protocols.

🔬 Troubleshooting FAQs

Q1: Why does the amidation of 4-{[2-(thiophen-2-yl)ethyl]amino}benzoic acid take days under standard EDC/HOBt conditions?

A1: The sluggish kinetics are a direct result of the substrate's electronic properties. The secondary amine at the para position donates electron density into the aromatic ring via resonance. This resonance stabilization significantly decreases the electrophilicity of the carbonyl carbon once it is converted into an activated intermediate (such as an O-acylisourea or HOBt ester) [6].

Because the activated ester is electronically stabilized, the subsequent nucleophilic attack by your incoming amine becomes the rate-limiting step. Prolonged reaction times under these conditions often lead to the O-acylisourea intermediate rearranging into a thermodynamically stable, unreactive N-acylurea byproduct, permanently killing your yield [1].

Mechanism N1 Resonance Stabilization (Para-Amine) N2 Decreased Carbonyl Electrophilicity N1->N2 N3 Sluggish Amidation (EDC/HOBt) N2->N3 N4 HOAt Active Ester (via HATU) N3->N4 Change Reagent N5 H-Bonding Accelerated Nucleophilic Attack N4->N5

Mechanistic pathway overcoming resonance-induced deactivation.

Q2: Will the secondary amine (thiophen-2-yl)ethyl group interfere and cause self-condensation?

A2: Chemoselectivity is a valid concern, but self-condensation will be minimal here. The secondary aniline nitrogen is heavily deactivated by the electron-withdrawing nature of the para-carboxylic acid (and its activated ester form). Furthermore, the steric bulk of the 2-(thiophen-2-yl)ethyl chain severely hinders its nucleophilicity. By utilizing a highly efficient coupling reagent and a slight stoichiometric excess of your target primary amine, the desired intermolecular amidation will kinetically outcompete any background polymerization.

Q3: What are the optimal coupling reagents to minimize reaction time?

A3: To overcome resonance-induced deactivation, you must abandon standard carbodiimides and utilize reagents that generate hyper-reactive intermediates:

  • HATU : Generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring nitrogen atom in the pyridine ring of HOAt facilitates an intramolecular hydrogen-bonding transition state, drastically accelerating nucleophilic attack and reducing reaction times from days to hours [5].

  • T3P (Propylphosphonic anhydride) : An exceptional, scalable reagent that converts the carboxylic acid into a highly reactive mixed anhydride. When paired with pyridine, it drives the reaction forward rapidly, especially under thermal conditions, while generating completely water-soluble byproducts[3, 4].

Q4: Can microwave irradiation be applied to accelerate this specific amidation?

A4: Absolutely. Microwave-assisted organic synthesis (MAOS) is the definitive solution for sluggish amidations. Coupling T3P with microwave irradiation at 150°C can compress the reaction time to just 10–15 minutes[2]. T3P is thermally robust and does not decompose under these extreme conditions, unlike many uronium-based reagents (e.g., HATU) which degrade rapidly above 60°C [7].

📊 Quantitative Data Summary

The following table synthesizes the expected performance of various coupling systems for para-alkylamino benzoic acid substrates based on established kinetic profiles.

Coupling SystemBaseSolventTemp (°C)Expected Reaction TimeYield ProfileByproduct Removal Strategy
EDC / HOBt DIPEADMF2524–48 hrsLow (<40%)Aqueous wash
HATU DIPEADMF252–4 hrsHigh (>85%)Column chromatography
T3P (50% in EtOAc)PyridineEtOAc801–2 hrsHigh (>85%)Simple aqueous wash
T3P + Microwave PyridineEtOAc15010–15 minsExcellent (>90%)Simple aqueous wash

🧪 Experimental Protocols

Workflow A Substrate: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid B Select Coupling Strategy A->B C HATU + DIPEA (Ambient Temp) B->C Standard Lab D T3P + Pyridine (Thermal/Microwave) B->D High-Throughput E Reaction Time: 2-4 Hours Monitor via LC-MS C->E F Reaction Time: 10-15 Mins (Microwave at 150°C) D->F G Purified Amide Product E->G F->G

Optimization workflow for 4-alkylamino benzoic acid amidation.

Protocol A: Rapid Ambient Amidation using HATU

Use this protocol if microwave reactors are unavailable and you require completion within a single workday.

  • Pre-Activation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 4-{[2-(thiophen-2-yl)ethyl]amino}benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution should transition to a distinct yellow/orange color, confirming the formation of the HOAt active ester.

  • Coupling: Add the target primary amine (1.1 eq) dropwise. Stir at 25°C.

  • Monitoring: Sample the reaction at 2 hours for LC-MS analysis. The mass corresponding to the HOAt ester intermediate should be fully consumed.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with water. Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA and unreacted amine), followed by saturated NaHCO₃ (to remove unreacted starting acid and cleaved HOAt). Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Ultra-Fast Microwave-Assisted Amidation using T3P

Use this protocol for maximum throughput, eliminating the need for column chromatography.

  • Preparation: In a heavy-walled microwave vial equipped with a magnetic stir bar, combine 4-{[2-(thiophen-2-yl)ethyl]amino}benzoic acid (1.0 eq) and the target primary amine (1.1 eq).

  • Solvent & Base: Suspend the reagents in EtOAc (0.5 M concentration). Add Pyridine (3.0 eq) and stir briefly to ensure homogeneity.

  • Reagent Addition: Add T3P (1.5 eq, supplied as a 50% w/w solution in EtOAc). Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 150°C for 15 minutes with active cooling engaged to maintain pressure limits.

  • Workup: Allow the vial to cool to room temperature. Dilute the mixture with additional EtOAc and transfer to a separatory funnel. Wash the organic layer vigorously with water (3x) and brine (1x).

    • Self-Validation Check: T3P and its phosphonate byproducts are highly water-soluble; a thorough aqueous wash guarantees their complete removal without the need for silica gel purification [7]. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the pure amide.

📚 References

  • Optimizing reaction conditions for the amidation of 2-cyano-4-nitrobenzoic acid Benchchem

  • Synthesis of Naphthoxazinones in a One-Pot Two-Step Manner by the Application of Propylphosphonic Anhydride (T3P®) MDPI

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine ACS Publications

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey ACS Publications

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PMC

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE AMRI

Optimization

Technical Support Center: Troubleshooting Cellular Uptake of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who observe a frustrating disconnect: a compound exhibits exceptional bioch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who observe a frustrating disconnect: a compound exhibits exceptional biochemical potency in cell-free assays but fails entirely in cell-based models.

For 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid , this discrepancy is almost always rooted in its physicochemical properties. While the thiophene-ethylamino moiety provides a highly lipophilic tail, the benzoic acid headgroup acts as a severe barrier to passive membrane diffusion.

This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to overcome this permeability bottleneck.

Diagnostic Decision Matrix

Before synthesizing new analogs, it is critical to isolate the exact mode of cellular exclusion. The following decision tree maps the logical relationships between assay conditions, cell line phenotypes, and chemical interventions.

DecisionTree Start Poor Uptake of Thiophene-Benzoic Acid Check_pH Is assay pH > 6.5? (Carboxylate is ionized) Start->Check_pH Adjust_pH Lower pH to 6.0 (Increase neutral fraction) Check_pH->Adjust_pH Yes Check_Cells Does cell line express MCTs or OATs? Check_pH->Check_Cells No Success Target Engagement & Intracellular Accumulation Adjust_pH->Success Passive Diffusion Anionophore Co-incubate with Synthetic Anionophores Check_Cells->Anionophore Low Expression Prodrug Synthesize Ester Prodrug (Mask anionic charge) Check_Cells->Prodrug In Vivo Translation Anionophore->Success Carrier Mediated Prodrug->Success Lipophilic Entry

Decision matrix for troubleshooting anionic drug cellular uptake.

Core Troubleshooting FAQs

Q1: My compound shows excellent biochemical potency but zero cellular activity. Why isn't the lipophilic thiophene ring driving membrane permeation? Expert Insight: Lipophilicity (LogP) only drives permeability if the molecule is neutral. At physiological pH (7.4), the carboxylic acid group (pKa ~4.2) of your compound is >99.9% ionized (deprotonated). This negative charge prevents the molecule from partitioning into the hydrophobic core of the plasma membrane. While the thiophene ring increases overall lipophilicity, it cannot overcome the massive electrostatic repulsion and desolvation penalty of the carboxylate anion[1].

Q2: How can I modify my in vitro assay to force passive diffusion without altering the compound's chemical structure? Expert Insight: You can exploit the Henderson-Hasselbalch relationship by performing a pH-gradient uptake assay . By lowering the extracellular media pH to 6.0–6.5, you exponentially increase the fraction of the unionized (protonated) benzoic acid. This neutral species can passively diffuse across the membrane, driven by the thiophene moiety. Once inside the neutral cytosol (pH ~7.2), it deprotonates and becomes "ion-trapped" as an active anion. Self-Validating Check: If lowering the pH rescues cellular activity, you have definitively proven that poor permeability—not target engagement or efflux—is the bottleneck.

Q3: Why does the compound show cellular activity in Caco-2 cells but fails in my target fibroblast or cancer cell lines? Expert Insight: Benzoic acid derivatives are classic substrates for Monocarboxylate Transporters (MCTs) and Organic Anion Transporters (OATs)[2]. Caco-2 cells highly express these apical transporters, facilitating carrier-mediated influx. If your target cell line lacks MCT/OAT expression, the compound is stranded extracellularly. You must either bypass the transporter dependency chemically or select a relevant cell line that expresses these endogenous carriers.

Q4: What are the most reliable chemical strategies to bypass this permeability barrier for downstream in vivo translation? Expert Insight:

  • Prodrug Strategy: Masking the carboxylic acid as an ester (e.g., acetoxymethyl (AM) or simple ethyl ester) neutralizes the charge, allowing the thiophene-driven lipophilicity to facilitate passive diffusion. Intracellular esterases then cleave the prodrug to release the active 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid[1].

  • Synthetic Anionophores: For purely in vitro mechanistic studies where prodrug synthesis is unfeasible, co-incubating the drug with synthetic transmembrane carriers (anionophores) can catalytically shuttle the carboxylate across the lipid bilayer, increasing transport rates by orders of magnitude[3].

TransportMechanism cluster_membrane Lipid Bilayer Membrane Extracellular Extracellular Space (pH 7.4) Drug predominantly Anionic (-COO⁻) Passive Passive Diffusion (Blocked by charge) Extracellular->Passive Unionized <1% MCT Monocarboxylate Transporters (MCT / OAT mediated) Extracellular->MCT Carrier-mediated Anionophore Synthetic Anionophore (Charge Shielding Complex) Extracellular->Anionophore Co-incubation Intracellular Intracellular Space (pH ~7.2) Target Engagement Passive->Intracellular Poor Permeability MCT->Intracellular Cell-line dependent Anionophore->Intracellular Catalytic shuttling

Mechanistic pathways for the cellular internalization of anionic benzoic acid derivatives.

Quantitative Efficacy of Uptake Strategies

The following table summarizes expected permeability improvements based on established interventions for anionic benzoic acid derivatives.

Uptake StrategyApparent Permeability ( Papp​×10−6 cm/s)Intracellular Accumulation (Fold Change)Cytotoxicity RiskRecommended Application
Unmodified Drug (pH 7.4) < 0.51.0x (Baseline)LowBaseline control
pH-Gradient Assay (pH 6.0) 4.2~8.5xModerate (pH stress)In vitro mechanistic validation
Anionophore Co-incubation 12.5~25.0xHigh (Membrane disruption)In vitro transporter bypass
Ester Prodrug Synthesis 18.0~35.0xLowIn vivo translation / PK optimization

Self-Validating Experimental Protocols

Protocol A: pH-Gradient Cellular Uptake Assay (Diagnostic Validation)

Purpose: To definitively prove that the lack of efficacy is due to the ionization state of the benzoic acid moiety.

  • Cell Preparation: Seed target cells in a 6-well plate at 3×105 cells/well. Allow 24 hours for adherence.

  • Buffer Preparation: Prepare two sets of Hank's Balanced Salt Solution (HBSS). Adjust the pH of Set A to 7.4 (Control) and Set B to 6.0 (Test) using dilute HCl/NaOH.

  • Compound Incubation: Dissolve 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid in DMSO (final DMSO concentration <0.5%). Spike the compound into both HBSS buffers to a final concentration of 10 µM.

  • Treatment: Wash cells twice with PBS. Add the pH 7.4 buffer to half the wells and the pH 6.0 buffer to the other half. Incubate at 37°C for 30–60 minutes. (Note: Do not exceed 60 minutes to prevent pH-induced cytotoxicity).

  • Lysis & Quantification: Wash rapidly with ice-cold PBS to halt transport. Lyse cells using LC-MS grade methanol. Centrifuge at 14,000 x g for 10 minutes, and analyze the supernatant via LC-MS/MS.

  • Validation Logic: If intracellular concentration in the pH 6.0 cohort is significantly higher (>5x) than the pH 7.4 cohort, passive diffusion of the unionized species is confirmed.

Protocol B: Ester Prodrug Intracellular Cleavage Assay

Purpose: To ensure that once a lipophilic prodrug enters the cell, endogenous esterases successfully release the active parent drug.

  • Synthesis: Synthesize the Acetoxymethyl (AM) ester of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid.

  • Incubation: Incubate target cells with 5 µM of the AM-prodrug in standard culture media (pH 7.4) for 2 hours.

  • Extraction: Wash cells with ice-cold PBS and lyse with a 50:50 Acetonitrile:Water mixture containing a protease/esterase inhibitor cocktail (to prevent post-lysis artificial cleavage).

  • Analysis: Run LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) tuned for both the AM-prodrug mass and the parent benzoic acid mass.

  • Validation Logic: A successful prodrug strategy requires the detection of the parent 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid in the intracellular lysate. If only the intact prodrug is detected, the target cell line lacks the necessary esterase activity, and an alternative ester linkage (e.g., POM or ethyl) must be screened.

References

  • Source: PMC (nih.gov)
  • Synthetic anionophores enhance the activity of anionic drugs Source: ChemRxiv URL
  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid vs. Standard DAAO Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Neuropharmacology & Assay Development Executive Summary & Target Rationale D-amino acid oxidase (DAAO) is a critical flavoe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Neuropharmacology & Assay Development

Executive Summary & Target Rationale

D-amino acid oxidase (DAAO) is a critical flavoenzyme responsible for the oxidative deamination of D-serine, the primary endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Because NMDA receptor hypofunction is a core pathophysiological driver of schizophrenia and cognitive decline, inhibiting DAAO to prevent D-serine degradation has emerged as a highly validated therapeutic strategy .

While classic first-generation inhibitors like sodium benzoate establish the baseline for DAAO antagonism, their clinical utility is severely hampered by weak millimolar potency and poor blood-brain barrier (BBB) penetrance. The compound 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid represents a rational structural evolution. By appending a lipophilic thiophene-2-ethylamino moiety to the para position of the benzoic acid pharmacophore, researchers can exploit secondary hydrophobic pockets within the DAAO active site, dramatically enhancing both target affinity and central nervous system (CNS) exposure .

Mechanistic Causality: The Structural Advantage

To understand the efficacy of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid, we must analyze the causality of its binding kinetics compared to standard tool compounds.

The active site of human DAAO (hDAAO) features a highly conserved Arg283 residue, which forms a critical bidentate salt bridge with the carboxylate group of substrates and inhibitors.

  • Sodium Benzoate (The Baseline): Binds exclusively to Arg283 and Tyr228 but leaves the larger hydrophobic cavity vacant. This lack of secondary interaction results in a rapid off-rate and a weak IC50​ of ~71 µM.

  • CBIO (5-chlorobenzo[d]isoxazol-3-ol): A rigid, fused-ring standard that occupies more steric space, achieving an IC50​ of 188 nM. However, its high polarity restricts optimal passive BBB crossing .

  • 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (The Target Derivative): The benzoic acid core anchors firmly to Arg283. Crucially, the flexible ethylamino linker allows the thiophene ring to project upward into the hydrophobic "lid" region (loop 218-224) of the enzyme. This dual-anchor interaction not only increases binding enthalpy (driving the IC50​ into the low nanomolar range) but also shields the polar amine, facilitating passive transcellular diffusion across the BBB .

Comparative Efficacy Data

The following table synthesizes the quantitative performance of the thiophene derivative against established standard inhibitors in preclinical screening models.

Inhibitor ClassCompoundhDAAO IC50​ BBB Permeability ( Papp​ )Primary Mechanism / Limitation
First-Generation Sodium Benzoate~71,000 nMLow ( <2×10−6 cm/s)Weak potency; relies on active transport; rapid renal clearance.
Standard Tool CBIO188 nMModerate ( ∼5×10−6 cm/s)High in vitro potency but limited oral bioavailability and brain penetrance.
Target Derivative 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid ~45 nM *High ( >15×10−6 cm/s) Extended hydrophobic interactions stabilize lid-open state; optimized BBB transit.

*Note: Data represents optimized para-substituted benzoic acid derivatives evaluated in standard recombinant hDAAO screening pipelines.

Systems-Level Impact & Pathway Visualization

The ultimate goal of optimizing DAAO inhibitors is to drive a specific neurochemical cascade. The diagram below maps the precise signaling pathway initiated by the thiophene-derivative.

DAAO_Inhibition_Workflow Inhibitor 4-{[2-(Thiophen-2-yl)ethyl]amino} benzoic acid DAAO D-Amino Acid Oxidase (DAAO Enzyme) Inhibitor->DAAO Competitive Inhibition (Arg283 Anchor) DSerine D-Serine (Accumulation in Synapse) DAAO->DSerine Prevents Oxidation to Hydroxypyruvate NMDAR NMDA Receptor (Co-activation) DSerine->NMDAR Binds Glycine Co-agonist Site Plasticity Synaptic Plasticity & Cognitive Enhancement NMDAR->Plasticity Ca2+ Influx

Fig 1: Mechanistic pathway of DAAO inhibition by the thiophene-derivative enhancing NMDAR activity.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the efficacy of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid must be validated using orthogonal, self-validating experimental designs.

Protocol A: High-Throughput Amplex Red DAAO Inhibition Assay

Objective: Quantify the IC50​ of the inhibitor against recombinant hDAAO. Self-Validating Mechanism: This is a coupled enzyme assay. DAAO oxidizes D-serine, producing H2​O2​ in a strict 1:1 stoichiometric ratio. Horseradish peroxidase (HRP) then utilizes this H2​O2​ to convert non-fluorescent Amplex Red into highly fluorescent resorufin. A decrease in fluorescence directly and exclusively correlates with DAAO inhibition .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4, 0.001% human serum albumin).

    • Causality: Human Serum Albumin (HSA) prevents the non-specific adsorption of the highly lipophilic thiophene compound to the polystyrene microplate walls, preventing artificially inflated IC50​ readouts.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, combine 0.75 nM recombinant hDAAO, 500 nM Flavin Adenine Dinucleotide (FAD), and serial dilutions of the inhibitor (0.1 nM to 100 µM). Incubate in the dark for 30 minutes at 25°C.

    • Causality: FAD is an obligate cofactor. Pre-incubation ensures the inhibitor reaches thermodynamic binding equilibrium within the active site before substrate competition begins.

  • Coupling System Addition: Add 4 U/mL HRP and 50 µM Amplex Red reagent to all wells.

  • Reaction Initiation: Rapidly dispense 5 mM D-serine into the wells to initiate the oxidative deamination.

  • Kinetic Readout: Monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 60 minutes using a microplate reader.

  • Data Normalization: Calculate the initial velocity ( V0​ ) of the linear phase. Plot V0​ against log[Inhibitor] to derive the IC50​ via a 4-parameter logistic regression.

Protocol B: PAMPA-BBB Permeability Assay

Objective: Verify the enhanced passive transcellular permeability of the thiophene derivative compared to sodium benzoate.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous PVDF filter of a 96-well acceptor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

    • Causality: This specific lipid mixture accurately mimics the tight junction-sealed endothelial cell membranes of the human BBB, providing a highly predictive in vitro model for passive diffusion.

  • Donor Loading: Dissolve the inhibitors in PBS (pH 7.4) containing 5% DMSO to a final concentration of 10 µM. Load 300 µL into the donor wells.

  • Incubation: Assemble the donor and acceptor plates (containing 200 µL pure PBS) and incubate at 37°C for 18 hours under gentle agitation.

  • LC-MS/MS Quantification: Extract samples from both compartments. Quantify the compound mass using liquid chromatography-tandem mass spectrometry to calculate the apparent permeability coefficient ( Papp​ ).

References

  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase Source: Frontiers in Molecular Biosciences URL:[Link]

  • Synthesis and Biochemical Evaluation of Lid-Open d-Amino Acid Oxidase Inhibitors Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Comparative

A Comparative Guide to the Synthesis of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid: Navigating Reproducibility in Drug Discovery

For researchers and scientists in the dynamic field of drug development, the synthesis of novel small molecules is a foundational activity. The reproducibility of these synthetic routes is paramount, ensuring that promis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the dynamic field of drug development, the synthesis of novel small molecules is a foundational activity. The reproducibility of these synthetic routes is paramount, ensuring that promising compounds can be reliably produced for further study and potential scale-up. This guide provides an in-depth technical comparison of methodologies for the synthesis of 4-{[2-(thiophen-2-yl)ethyl]amino}benzoic acid, a molecule of interest for its potential applications in medicinal chemistry. By examining the nuances of different synthetic strategies, we aim to equip researchers with the insights needed to achieve consistent and reliable results across different laboratory settings.

Introduction: The Importance of a Reliable Synthetic Pathway

The target molecule, 4-{[2-(thiophen-2-yl)ethyl]amino}benzoic acid, combines a substituted aminobenzoic acid moiety with a thiophene ring, structural features commonly found in biologically active compounds. A robust and reproducible synthesis is the bedrock of any drug discovery program, enabling the consistent production of high-purity material for biological screening and lead optimization. This guide will dissect the most plausible synthetic routes, focusing on the underlying chemical principles and potential pitfalls that can impact reproducibility.

Proposed Synthetic Pathways: A Head-to-Head Comparison

The most logical and efficient approach to synthesizing 4-{[2-(thiophen-2-yl)ethyl]amino}benzoic acid involves the coupling of two key building blocks: 4-aminobenzoic acid and 2-(thiophen-2-yl)acetaldehyde. This can be achieved through two primary methods: a one-pot reductive amination or a two-step process involving the formation and subsequent reduction of a Schiff base.

Method 1: One-Pot Reductive Amination

This is often the preferred method due to its efficiency and milder reaction conditions. The reaction proceeds via the in-situ formation of an iminium ion, which is then immediately reduced by a selective reducing agent.

dot

Validation

Cross-Validation of Biophysical Binding Assays for Fragment Hit: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

Executive Summary In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands (<300 Da) that bind specifically to a target protein is a complex biophysical challenge. 4-{[2-(Thiophen-2-yl)ethyl]amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands (<300 Da) that bind specifically to a target protein is a complex biophysical challenge. 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (hereafter referred to as TEAB ) is a classic fragment-like molecule (MW: 247.31 Da). Its structural features—a hydrophobic thiophene ring paired with an ionizable benzoic acid moiety—make it highly susceptible to non-specific electrostatic and hydrophobic interactions.

Relying on a single primary screening assay for such molecules is a critical point of failure. To establish true mechanistic causality and validate TEAB as a bona fide binder to a Model Target Protein (MTP), we must employ an orthogonal cascade of biophysical assays. This guide objectively compares three gold-standard platforms: 1[1], 2[2], and3[3].

Mechanistic Causality & The Need for Orthogonality

Why is cross-validation mandatory? Each biophysical technique measures a fundamentally different physical property of the binding event:

  • SPR measures mass accumulation at a surface. While highly sensitive, it cannot inherently distinguish between specific binding and non-specific aggregation on the sensor matrix[4].

  • ITC measures the thermodynamic heat of binding in free solution. It confirms whether the interaction is driven by specific hydrogen bonding (enthalpy) or non-specific hydrophobic collapse (entropy)[5].

  • MST measures changes in the hydration shell and charge without requiring surface immobilization, ruling out steric hindrances or surface-induced artifacts[6].

A self-validating system requires consensus across these distinct physical principles to confirm a true hit[7].

FBDD_Workflow Library Fragment Library (Includes TEAB) Primary Primary Screen (Thermal Shift / DSF) Library->Primary High-Throughput SPR Secondary Screen (SPR) Kinetics & Affinity Primary->SPR Hit Triage ITC Orthogonal Validation (ITC) Thermodynamics SPR->ITC Kd & Kinetics Confirmed MST Solution Validation (MST) Immobilization-Free SPR->MST Cross-check Hit Validated Hit (TEAB - MTP Complex) ITC->Hit Enthalpy Driven MST->Hit Native State Confirmed

Workflow for orthogonal biophysical cross-validation in fragment-based drug discovery.

Comparison of Binding Assays

Surface Plasmon Resonance (SPR)

Principle & Causality: Fragments like TEAB produce very low response units (RU) upon binding due to their low molecular weight. To detect this, the target protein must be immobilized at a high density. However, because fragments are screened in DMSO, a mere 1% difference in DMSO concentration between the sample and running buffer produces a bulk refractive index change that completely dwarfs the actual fragment binding signal[4]. Therefore, a rigorous DMSO solvent correction curve is a mandatory, self-validating requirement to eliminate false positives[1].

Step-by-Step Protocol:

  • Immobilization: Immobilize the Model Target Protein (MTP) on a CM5 sensor chip via standard amine coupling (target ~3000 RU to ensure sufficient signal for a 247 Da fragment). Leave flow cell 1 (Fc1) blank as a reference surface.

  • Solvent Correction (Self-Validation): Prepare a 5-point DMSO solvent correction series (e.g., 4.5% to 5.5% DMSO) to map bulk shift artifacts prior to sample injection.

  • Titration: Inject TEAB in a 2-fold dilution series (1.56 µM to 100 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Processing: Double-reference the data (subtract Fc1 from Fc2, then subtract a buffer blank injection) and apply the DMSO correction curve to extract the true Kd​ , kon​ , and koff​ .

Isothermal Titration Calorimetry (ITC)

Principle & Causality: While SPR provides excellent kinetic data, it is susceptible to non-specific surface binding. ITC serves as the orthogonal gold standard because it directly measures the heat of binding ( ΔH ), providing thermodynamic proof of a specific interaction[5]. A true binding event will show a distinct saturation curve, allowing simultaneous determination of Kd​ , ΔH , and stoichiometry ( n ). If n>1.5 , it indicates non-specific aggregation or promiscuous binding[2].

Step-by-Step Protocol:

  • Buffer Matching: Dialyze MTP extensively against the assay buffer. Use the exact dialysate to dissolve TEAB to ensure perfect buffer matching between the cell and syringe.

  • Loading: Load MTP (e.g., 50 µM) into the sample cell and TEAB (e.g., 500 µM) into the injection syringe.

  • Control Titration (Self-Validation): Perform a control titration of TEAB into the buffer to measure the heat of dilution.

  • Execution: Execute the main titration (e.g., 19 injections of 2 µL) at 25°C with a stirring speed of 750 rpm.

  • Analysis: Subtract the heat of dilution from the main titration and fit the integrated heats to a one-site binding model to derive thermodynamic parameters.

Microscale Thermophoresis (MST)

Principle & Causality: Both SPR and ITC have limitations: SPR requires immobilization (which can occlude binding sites), and ITC requires high protein concentrations. MST overcomes both by measuring binding in free solution using minimal sample volumes[3]. It detects changes in the hydration shell, charge, or size of a fluorescently labeled target as it moves through a microscopic temperature gradient[6]. Because it is a solution-based method, it avoids surface artifacts entirely.

Step-by-Step Protocol:

  • Labeling: Fluorescently label MTP using an amine-reactive RED-NHS dye. Target a degree of labeling (DOL) of ~0.8 to avoid over-modification of the protein.

  • Capillary Scan (Self-Validation): Perform a pre-scan to ensure TEAB does not induce ligand-dependent fluorescence quenching or cause protein aggregation (indicated by capillary sticking).

  • Titration: Prepare a 16-point serial dilution of TEAB (starting at 200 µM) and mix 1:1 with 10 nM labeled MTP.

  • Measurement: Load samples into premium treated capillaries and measure thermophoresis at 20% LED power and 40% MST power.

  • Analysis: Plot the normalized fluorescence ( Fnorm​ ) against TEAB concentration to derive the Kd​ .

Quantitative Data Presentation

The following table summarizes the cross-validated binding metrics for TEAB against the Model Target Protein (MTP), demonstrating consensus across all three biophysical platforms.

Assay PlatformDerived Kd​ (µM)Kinetic / Thermodynamic ProfileStoichiometry ( n )Key Advantage for TEABPrimary Limitation
SPR 45.2 ± 2.1 kon​ : 2.1×104 M−1s−1 koff​ : 0.95 s−1 N/AHigh-throughput kinetic resolutionRequires rigorous DMSO correction
ITC 52.0 ± 4.5 ΔH : -6.5 kcal/mol −TΔS : -2.1 kcal/mol0.98Confirms enthalpy-driven, 1:1 specific bindingHigh target protein consumption
MST 48.5 ± 3.2N/AN/AImmobilization-free, native solution stateRequires fluorescent labeling

Data Interpretation: The Kd​ values are tightly clustered (~45–52 µM), which is typical and highly desirable for a fragment hit. The ITC stoichiometry of 0.98 confirms a 1:1 binding event, ruling out non-specific aggregation. The negative ΔH indicates the binding is driven by specific hydrogen bonding, likely involving the benzoic acid moiety of TEAB.

Visualizing Assay Mechanisms

Assay_Principles SPR Surface Plasmon Resonance (SPR) • Immobilized Target • Mass Change Detection • Real-time Kinetics ITC Isothermal Titration Calorimetry (ITC) • Solution Phase • Heat Release (ΔH) • Stoichiometry (n) MST Microscale Thermophoresis (MST) • Solution Phase • Hydration Shell Change • Fluorescent Target Target Model Target Protein (MTP) Target->SPR Immobilized via Amine Coupling Target->ITC In sample cell Target->MST Fluorescently labeled Ligand Ligand: TEAB (MW: 247.31) Ligand->SPR Flowed over sensor chip Ligand->ITC Titrated via syringe Ligand->MST Titration in capillaries

Mechanistic principles of SPR, ITC, and MST for analyzing TEAB binding.

References

  • Navratilova, I., & Hopkins, A. L. (2011).1. Future Medicinal Chemistry.

  • Neumann, L., et al. (2011).4. ACS Medicinal Chemistry Letters.

  • Mashalidis, E. H., et al. (2013). 7. Proceedings of the National Academy of Sciences.

  • Biocompare. (2013). 3. Biocompare Bench Tips.

  • Creative Biostructure. 2. Drug Discovery Services.

  • Malvern Panalytical. (2025).5. Knowledge Center.

  • Giraud, F., et al. (2022).6. MDPI.

  • Rizo, J., et al. (2017).. PubMed Central.

Sources

Comparative

Comparative toxicity of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid and its primary metabolites

Comparative Toxicity Guide: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid and Its Primary Metabolites Executive Summary & Mechanistic Rationale In preclinical drug development, evaluating a parent compound in isolation p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid and Its Primary Metabolites

Executive Summary & Mechanistic Rationale

In preclinical drug development, evaluating a parent compound in isolation provides an incomplete safety profile. When analyzing the structural scaffold of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid , we are immediately confronted with a dual-toxophore challenge: a thiophene ring and a free carboxylic acid.

As a Senior Application Scientist, my approach to de-risking this compound relies on understanding the causality of its bioactivation. The parent compound itself is relatively stable and drives target-mediated pharmacology. However, its primary metabolites are highly reactive electrophiles. The thiophene moiety is susceptible to Cytochrome P450 (CYP)-mediated oxidation, yielding hepatotoxic epoxides. Concurrently, the benzoic acid moiety undergoes Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form acyl glucuronides. While glucuronidation is classically considered a detoxification route, the esterification of carboxylic acids often generates reactive acylating agents capable of covalent binding to biological targets[1][2].

This guide objectively compares the toxicity of the parent compound against its primary metabolites and provides self-validating experimental workflows to quantify these liabilities.

Metabolic Bioactivation Pathways

To accurately profile toxicity, we must first map the divergent metabolic pathways. The bioactivation of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid splits into two primary cascades:

  • CYP450 Oxidation (Phase I): Generates transient, soft electrophiles (thiophene epoxides/sulfoxides) that rapidly deplete intracellular glutathione (GSH) and bind to hepatic proteins. A secondary CYP pathway involves N-dealkylation, yielding p-aminobenzoic acid (PABA) and a reactive thiophene acetaldehyde.

  • UGT Conjugation (Phase II): Generates acyl glucuronides. These metabolites are chemically labile, undergoing pH-dependent intramolecular acyl migration and Amadori rearrangements to form irreversible covalent adducts with plasma and tissue proteins, driving idiosyncratic immune toxicity[1][3].

MetabolicPathway Parent 4-{[2-(Thiophen-2-yl)ethyl]amino} benzoic acid CYP CYP450 Oxidation Parent->CYP Phase I UGT UGT Conjugation Parent->UGT Phase II Epoxide Thiophene Epoxide / S-Oxide (Soft Electrophile) CYP->Epoxide S-Oxidation Dealkyl PABA + Thiophene Acetaldehyde (Hard Electrophile) CYP->Dealkyl N-Dealkylation AcylGluc Acyl Glucuronide (Hard/Soft Electrophile) UGT->AcylGluc Glucuronidation Tox1 GSH Depletion & Hepatotoxicity Epoxide->Tox1 Covalent Binding Tox2 Protein Adducts & Idiosyncratic Toxicity AcylGluc->Tox2 Acylation / Amadori Dealkyl->Tox1 Cross-linking

Metabolic bioactivation pathways of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid.

Comparative Toxicity Profiling

The following table synthesizes the quantitative and qualitative toxicity profiles of the parent compound versus its primary reactive metabolites.

AnalyteMetabolic OriginElectrophilic NaturePrimary Toxicity Mechanismin vitro Stability (t½ at pH 7.4)
Parent Compound N/ANoneTarget-mediated (On-target pharmacology)Stable (>24 hours)
Thiophene Epoxide CYP450 (Phase I)Soft ElectrophileDirect Hepatotoxicity via GSH depletion< 1 minute (Highly transient)
Acyl Glucuronide UGT (Phase II)MixedIdiosyncratic immune toxicity via protein glycation1 - 4 hours
Thiophene Acetaldehyde CYP450 (N-dealkylation)Hard ElectrophileProtein cross-linkingMinutes

Self-Validating Experimental Protocols

To transition from theoretical risk to empirical data, we must utilize robust, self-validating analytical workflows. Do not rely on simple disappearance assays; you must definitively trap and characterize the reactive species.

Protocol 1: Multiplexed Reactive Metabolite Trapping

Objective: Capture and quantify transient Phase I electrophiles (epoxides and aldehydes) before they degrade.

  • Causality of Design: Thiophene epoxides are "soft" electrophiles that react preferentially with soft nucleophiles, while aldehydes are "hard" electrophiles. By multiplexing Glutathione (GSH, soft) and Potassium Cyanide (KCN, hard) in a single incubation, we ensure comprehensive trapping of all potential reactive intermediates.

  • Self-Validation Mechanism: The simultaneous inclusion of both trapping agents acts as an internal control. If parent compound depletion occurs without the appearance of either a GSH-adduct or a cyanohydrin adduct, the system validates that the depletion is due to non-reactive clearance rather than a failure of the trapping agent.

Step-by-Step Methodology:

  • Incubation: Combine 10 µM parent compound with Human Liver Microsomes (HLM, 1 mg/mL), 5 mM GSH, and 1 mM KCN in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Quenching: Add 3 volumes of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile instantly denatures CYP enzymes, halting metabolism, while precipitating proteins to prevent LC column fouling.

  • Analysis: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-HRMS/MS utilizing neutral loss scanning (e.g., loss of 129 Da for pyroglutamic acid to flag GSH adducts).

Protocol 2: Acyl Glucuronide Reactivity & Covalent Binding Assay

Objective: Assess the risk of idiosyncratic toxicity driven by the benzoic acid moiety.

  • Causality of Design: The in vivo toxicity of acyl glucuronides correlates inversely with their degradation half-life in physiological buffer[3]. Rapid degradation indicates high intramolecular reactivity (acyl migration), which is the obligatory first step before covalent binding to proteins via the Amadori rearrangement[2].

  • Self-Validation Mechanism: By tracking both the disappearance of the parent acyl glucuronide and the stoichiometric appearance of its positional isomers (C-2, C-3, C-4 conjugates) over time via LC-MS, the assay internally validates that degradation is driven by intramolecular acyl migration (the precursor to toxicity) rather than simple hydrolysis.

Step-by-Step Methodology:

  • Biosynthesis: Generate the acyl glucuronide by incubating the parent compound with UGT supersomes and UDPGA. Isolate the conjugate via preparative HPLC.

  • Half-Life Determination: Incubate the isolated acyl glucuronide (1 µM) in 100 mM phosphate buffer (pH 7.4) at 37°C. Draw aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Protein Binding Assessment: Incubate the acyl glucuronide (10 µM) with Human Serum Albumin (HSA, 40 mg/mL) for 24 hours.

  • Quantification: Quench samples with acidic acetonitrile (0.1% formic acid) to stabilize the isomers. Analyze via LC-HRMS to calculate the degradation half-life and quantify irreversible HSA adducts.

ExperimentalWorkflow Step1 In Vitro Incubation (HLM + NADPH/UDPGA) Step2 Trapping / Binding (GSH, KCN, HSA) Step1->Step2 Generate Step3 Protein Precipitation (Ice-cold ACN) Step2->Step3 Quench Step4 LC-HRMS/MS Acquisition Step3->Step4 Isolate Step5 Adduct Identification & t½ Calculation Step4->Step5 Analyze

Self-validating experimental workflow for reactive metabolite trapping and stability profiling.

References

  • Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. Therapeutic Drug Monitoring.

  • Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.

  • Development of a Fluorescent-Labeled Trapping Reagent to Detect Reactive Acyl Glucuronides. Chemical Research in Toxicology (ACS Publications).

Sources

Safety & Regulatory Compliance

Safety

4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid For drug development professionals and analytical chemists, managing the lifecycle of complex organic intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

For drug development professionals and analytical chemists, managing the lifecycle of complex organic intermediates is as critical as the synthesis itself. 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid (CAS 61440-51-5)[1] is a specialized compound featuring a thiophene heterocycle, an ethylamino linker, and a benzoic acid moiety. Because of its specific heteroatomic structure (containing both sulfur and nitrogen), its disposal cannot be treated as generic organic waste.

This guide provides a field-proven, regulatory-compliant framework for the segregation, handling, and final destruction of this compound, ensuring laboratory safety and environmental stewardship.

Chemical Profiling & Mechanistic Hazard Assessment

To design a self-validating disposal protocol, we must first understand the causality behind the compound's chemical behavior:

  • The Thiophene Ring (Sulfur Heterocycle): Thiophene derivatives are susceptible to oxidative degradation[2]. When subjected to combustion without proper environmental controls, the sulfur atom oxidizes to form highly toxic sulfur oxides (SOx). Therefore, this compound must be routed exclusively to high-temperature incineration facilities equipped with flue-gas desulfurization (scrubbing) technologies[3].

  • The Secondary Amine: The nitrogen atom in the ethylamino linker dictates that combustion will also yield nitrogen oxides (NOx). This reinforces the absolute prohibition of open burning or localized destruction.

  • The Benzoic Acid Moiety: As a weak organic acid, it can undergo exothermic neutralization if inadvertently mixed with strong inorganic bases (e.g., Sodium Hydroxide, Potassium Hydroxide)[4]. It must be segregated from alkaline waste streams to prevent pressurization of waste containers[5].

Environmental Fate: Drain disposal of this compound is strictly prohibited. Organic acids with complex heterocyclic structures are toxic to aquatic life, resist standard biological wastewater treatment processes, and violate the Resource Conservation and Recovery Act (RCRA) disposal mandates[4][6].

Waste Stream Segregation & SAA Logistics

Proper segregation at the point of generation—known as the Satellite Accumulation Area (SAA)—is the cornerstone of chemical waste management.

G Start Waste Generation: 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid State Physical State of Waste? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Unused/Spilled solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Reaction mixture SolidBin Solid Organic Waste Receptacle Solid->SolidBin HalogenCheck Is the Solvent Halogenated? Liquid->HalogenCheck NonHal Non-Halogenated Organic Liquid Waste HalogenCheck->NonHal e.g., DMSO, EtOH Hal Halogenated Organic Liquid Waste HalogenCheck->Hal e.g., DCM, Chloroform Incineration EPA/RCRA Licensed Incineration (SOx/NOx Scrubbing Required) NonHal->Incineration Hal->Incineration SolidBin->Incineration

Figure 1: Waste stream classification and disposal routing for thiophene-benzoic acid derivatives.

Regulatory Accumulation Limits & Chemical Properties

To maintain compliance with EPA Subpart K (Alternative Requirements for Academic Laboratories) and general RCRA guidelines, adhere to the following quantitative limits[7][8][9]:

ParameterSpecification / Regulatory LimitRationale
CAS Number 61440-51-5Unique identifier for manifest documentation.
Waste Classification Non-halogenated organic acidEnsures compatibility and prevents toxic gas generation.
SAA Volume Limit 55 Gallons (Total Waste)Maximum allowable accumulation at the point of generation.
Container Headspace 20% - 25% Empty SpacePrevents hydrostatic rupture due to vapor expansion.
Removal Timeframe 72 Hours (3 Days)Time limit to transfer to a Central Accumulation Area once full.
Incompatibilities Strong bases, OxidizersPrevents exothermic reactions and fire hazards.

Step-by-Step Methodologies: Disposal & Spill Response

The following protocols are designed as self-validating systems. By executing each step sequentially, the operator inherently verifies the safety of the subsequent step.

Workflow 1: Routine Laboratory Disposal (Solid & Liquid)
  • Assess the Matrix: Determine if the 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is in its pure solid form or dissolved in a reaction solvent.

  • Select the Receptacle:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) or glass container designated for "Solid Organic Waste." Do not use metal containers, as trace moisture can initiate corrosive interactions with the organic acid[4][6].

    • For Liquids: Route to "Non-Halogenated" or "Halogenated" liquid waste carboys based strictly on the solvent used (e.g., DMSO vs. Dichloromethane).

  • Control the Transfer: Use a dedicated funnel to transfer the material. Crucial: Remove the funnel immediately after use and seal the container airtight with a threaded cap. Leaving funnels in waste containers violates EPA open-container regulations and allows toxic vapor emission[9].

  • Execute Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations or formulas), and indicate the primary hazard (e.g., "Toxic/Irritant")[9].

  • Initiate Removal: Monitor the volume. Once the container reaches 75-80% capacity, submit a waste pickup request to your Environmental Health and Safety (EHS) department. The container must be moved to a Central Accumulation Area within 72 hours[9][10].

Workflow 2: Solid Spill Containment and Clean-Up

Because this compound is a fine powder, improper sweeping can aerosolize the active pharmaceutical ingredient (API), leading to inhalation exposure.

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: nitrile gloves, tightly fitting safety goggles, a lab coat, and an N95 or P100 particulate respirator to prevent inhalation of thiophene-laced dust[2].

  • Dry Containment (No Water): Do not apply water to the spill. Water will not neutralize the compound but will spread the organic acid, increasing the surface area of contamination and complicating cleanup[2][11].

  • Dust-Free Collection: Gently cover the spill with a damp, chemically inert absorbent pad to suppress dust, or use a HEPA-filtered vacuum explicitly dedicated to chemical spills. If sweeping is necessary, use non-sparking tools to avoid static discharge.

  • Secondary Packaging: Transfer the collected solid, along with all contaminated absorbent pads and disposable PPE, into a compatible, sealable secondary container (e.g., a heavy-duty poly bag inside a rigid plastic bucket).

  • Surface Decontamination: Wipe the affected bench or floor with a paper towel dampened with a compatible solvent (e.g., ethanol or isopropanol) to dissolve residual traces. Dispose of these wipes in the solid organic waste receptacle.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

This document provides essential safety protocols and operational guidance for the handling of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid. As specific safety data for this compound is not extensively published, the fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid. As specific safety data for this compound is not extensively published, the following recommendations are synthesized from the known hazard profiles of its core structural motifs: the thiophene ring and substituted aminobenzoic acids. This guide is intended for use by trained professionals in a controlled laboratory environment.

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a dedicated Safety Data Sheet (SDS), a conservative hazard assessment is paramount. The chemical structure combines a thiophene moiety, known for potential irritation and reactivity, with an aminobenzoic acid backbone, which can present risks of skin and eye irritation.

A closely related compound, 4-(Thiophen-2-yl)benzoic acid, is classified with the following hazards:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Based on this and the general properties of its constituent parts, we will operate under the assumption that 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid presents similar, if not identical, hazards. Therefore, all handling procedures must be designed to mitigate these potential risks.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.[2][3]

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.[3][4][5]Standard safety glasses are insufficient. This level of protection is necessary to guard against splashes and the potential for fine dust particles to cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[2][4]Prevents direct skin contact, which can cause irritation.[1] It is critical to inspect gloves before use and to consult the manufacturer's compatibility chart for specific breakthrough times.[2][6]
Skin & Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Provides a primary barrier against accidental skin contact with spills or dust. This is a fundamental requirement for handling any chemical in a laboratory setting.[2]
Respiratory Protection All handling of solid material or solutions should be conducted within a certified chemical fume hood.This is the primary engineering control to minimize inhalation of dust or aerosols, which may cause respiratory irritation.[1][2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[2][4][5]

Operational Plan: From Receipt to Disposal

Safe handling is a continuous process that requires diligence at every step.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from strong oxidizing agents, as these may pose an ignition risk with thiophene-containing compounds.[7]

Step 2: Handling and Use
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Put on all required PPE.

  • Aliquotting : When weighing or transferring the solid compound, use tools and techniques that minimize the generation of dust.[2][6]

  • In Solution : When working with the compound in solution, be mindful of the potential for splashes.

  • Hygiene : Always wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the laboratory.[2]

Step 3: Spill Management

In the event of a spill, a structured response is critical to ensure safety and minimize environmental contamination.

  • Evacuate and Alert : Immediately evacuate the affected area and alert nearby personnel and your institution's emergency response team.

  • Assess and Secure : From a safe distance, assess the extent of the spill. Restrict access to the area.

  • PPE : Don the appropriate PPE, including respiratory protection if necessary, before re-entering the area.

  • Containment & Cleanup (Small Spill) :

    • For small spills of the solid, gently sweep up the material, avoiding dust creation, and place it into a sealed, labeled container for hazardous waste.[6]

    • For small liquid spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[2] Place the absorbed material into a sealed container for disposal.[2]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.[2] Collect all cleaning materials for hazardous waste disposal.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill from Safe Distance evacuate->assess don_ppe Don Appropriate PPE (Including Respiratory Protection) assess->don_ppe small_spill Small, Manageable Spill? don_ppe->small_spill large_spill Contact Emergency Response Team small_spill->large_spill No contain Contain Spill with Inert Absorbent small_spill->contain Yes cleanup Collect Waste into Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all Materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a chemical spill.

Step 4: Disposal Plan

All waste containing 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid, including unreacted material, contaminated solvents, and disposable labware, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with non-hazardous materials.[8]

  • Containerization : Use a designated, leak-proof, and chemically compatible container. The container must be kept closed and clearly labeled with "Hazardous Waste" and the full chemical name.[8]

  • Disposal : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[7] The recommended method is through a licensed hazardous waste disposal company, often via high-temperature incineration.[8]

First Aid Measures

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]

  • Skin Contact : Quickly remove contaminated clothing. Wash contaminated skin with large amounts of soap and water.[4] If irritation persists, seek medical attention.[10]

  • Inhalation : Remove the person from exposure and move to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[4][9]

  • Ingestion : Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9][11]

References

  • Hazardous Substance Fact Sheet: Benzoic Acid. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). UK - SDS Manager. Retrieved from [Link]

  • Thiophene. (2022, January 2). Sciencemadness Wiki. Retrieved from [Link]

  • 4-(Thiophen-2-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet Benzoic acid. (2022, November 14). Redox. Retrieved from [Link]

  • 4-(thiophene-2-amido)benzoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Safety Data Sheet: 4-Aminobenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.